Anhydronotoptol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h4-5,7-10,12-13H,1,6,11H2,2-3H3/b5-4+,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVOLKWTCFJSX-YUQKSTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C/C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Anhydronotoptol: A Comprehensive Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydronotoptol is a naturally occurring furanocoumarin derivative that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its primary natural source, a detailed examination of its proposed biosynthetic pathway, and comprehensive experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
The principal natural source of this compound, along with its related compounds Notoptol and Notopterol, is the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang.[1][2][3] This perennial plant, belonging to the Apiaceae family, is predominantly found in the high-altitude regions of China, including Sichuan, Tibet, and Qinghai provinces.[4] In traditional Chinese medicine, the dried rhizome and roots of Notopterygium incisum, known as "Qianghuo," have been utilized for centuries to treat a variety of ailments, including colds, headaches, and rheumatism.[4][5]
The chemical composition of Notopterygium incisum is complex, with coumarins being one of the major classes of bioactive constituents.[6] While this compound itself is a specific derivative, the plant is rich in various other furanocoumarins, phenolic acids, and essential oils.[2]
Quantitative Analysis of Related Coumarins in Notopterygium incisum
| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |
| Notopterol | Rhizomes (Silkworm type) | 14.42 | [7] |
| Notopterol | Rhizomes (Bamboo type) | 15.11 | [7] |
| Notopterol | Rhizomes (Irregular-nodal type) | 14.54 | [7] |
| Notopterol | Main Roots (Striped type) | 6.22 | [7] |
| Notopterol | Fibrous Roots | 15.56 | [7] |
| Isoimperatorin | Rhizomes (Silkworm type) | 6.67 | [7] |
| Isoimperatorin | Rhizomes (Bamboo type) | 6.80 | [7] |
| Isoimperatorin | Rhizomes (Irregular-nodal type) | 6.08 | [7] |
| Isoimperatorin | Main Roots (Striped type) | 0.54 | [7] |
| Isoimperatorin | Fibrous Roots | 7.00 | [7] |
| Notopterol | Underground part | 12.0 (1.2%) | [8] |
| Nodakenin | Underground part | 20.0 (2.0%) | [8] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound proceeds through the well-established phenylpropanoid and mevalonate pathways, culminating in the formation of the furanocoumarin core, which is then further modified. The proposed pathway can be divided into three main stages:
Stage 1: Formation of the Coumarin Core (Umbelliferone)
The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaric acid. This intermediate is then hydroxylated and undergoes intramolecular cyclization to form the simple coumarin, umbelliferone.[1][9]
Stage 2: Prenylation of the Coumarin Core
Umbelliferone serves as the substrate for prenylation, a key step in the formation of furanocoumarins. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonate pathway, to the C6 position of the umbelliferone ring, yielding demethylsuberosin.[1]
Stage 3: Formation of the Furan Ring and Terpenoid Side Chain
Following prenylation, a series of enzymatic reactions, including hydroxylation and cyclization, lead to the formation of the furan ring, resulting in the psoralen backbone. The terpenoid side chain characteristic of Notoptol and this compound is then formed through the action of a geranyl pyrophosphate (GPP) specific prenyltransferase, which attaches a C10 isoprenoid unit to the coumarin nucleus. Subsequent enzymatic modifications, such as hydroxylation and epoxidation, likely occur to form the specific side chain of Notoptol. The final step in the formation of this compound is a dehydration reaction of Notoptol.
Below is a diagram illustrating the proposed biosynthesis pathway of this compound.
Caption: Proposed biosynthesis pathway of this compound.
Experimental Protocols
The following is a generalized protocol for the isolation and characterization of this compound and related coumarins from the roots and rhizomes of Notopterygium incisum, based on methodologies reported in the literature.[6]
Extraction
-
Preparation of Plant Material: Air-dry the roots and rhizomes of Notopterygium incisum at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Fractionation
-
Solvent Partitioning: Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Fraction Collection: Collect the different solvent fractions and concentrate them to dryness under reduced pressure. The ethyl acetate fraction is typically rich in coumarins.
Isolation by Column Chromatography
-
Column Preparation: Pack a silica gel (100-200 mesh) column with a suitable solvent system, for example, a gradient of petroleum ether and ethyl acetate.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimum amount of the initial mobile phase and load it onto the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100).
-
Fraction Collection and TLC Analysis: Collect the fractions of 10-20 mL each and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3) and visualization under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the compounds of interest based on their TLC profiles and concentrate them to yield semi-pure compounds.
Purification by Preparative HPLC
-
Sample Preparation: Dissolve the semi-pure fractions in HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions: Perform preparative high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase could be a gradient of methanol and water.
-
Peak Collection: Collect the peaks corresponding to the desired compounds based on the retention time.
-
Purity Check: Assess the purity of the isolated compounds by analytical HPLC.
Structure Elucidation
The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the furanocoumarin chromophore.
Below is a diagram illustrating the experimental workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for this compound isolation.
Conclusion
This technical guide has provided a comprehensive overview of this compound, focusing on its natural source, proposed biosynthetic pathway, and methods for its isolation and characterization. The primary source of this furanocoumarin is the traditional medicinal plant Notopterygium incisum. While the complete enzymatic pathway for its unique side chain is yet to be fully elucidated, the general biosynthetic route through the phenylpropanoid and mevalonate pathways is well-established. The provided experimental protocols offer a solid foundation for researchers aiming to isolate and study this and other related bioactive compounds from Notopterygium incisum. Further research into the specific enzymes involved in the later stages of this compound biosynthesis could open avenues for its biotechnological production and further pharmacological investigation.
References
- 1. A coumarin-specific prenyltransferase catalyzes the crucial biosynthetic reaction for furanocoumarin formation in parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide inhibitory coumarins from the roots and rhizomes of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of two new coumarin glycosides from Notopterygium forbesii and evaluation of a Chinese crude drug, qiang-huo, the underground parts of N. incisum and N. forbesii, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a coumarin C-/O-prenyltransferase and a quinolone C-prenyltransferase from Murraya exotica - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Anhydronotoptol: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Anhydronotoptol, a potent nitric oxide inhibitory coumarin. The information is compiled for researchers and professionals in drug development and related scientific fields.
Core Physical and Chemical Properties
This compound is a natural product isolated from the roots of plants such as Notopterygium incisum.[1][2] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀O₄ | [3][4] |
| Molecular Weight | 336.38 g/mol | [3][5] |
| CAS Number | 88206-51-3 | [3][5] |
| Melting Point | Not Available | [5] |
| Boiling Point | Not Available | [5] |
| Solubility | Inferred to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate based on common extraction methods for coumarins.[6] Specific quantitative data is not available. | N/A |
| Stability | Specific stability studies on this compound are not publicly available. As a coumarin, it may be susceptible to degradation under harsh pH conditions or prolonged exposure to UV light. It is recommended to store the compound in a cool, dark, and dry place. | N/A |
Biological Activity and Mechanism of Action
This compound is recognized for its potent anti-inflammatory activity, primarily demonstrated through the inhibition of nitric oxide (NO) production. In murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), this compound inhibits NO production with a half-maximal inhibitory concentration (IC₅₀) of 36.6 μM.[5]
The inhibition of NO synthesis in response to LPS, a potent activator of inflammatory cascades, strongly suggests that this compound modulates key signaling pathways involved in inflammation. LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways converge to activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While the precise molecular targets of this compound have not been definitively elucidated, its action is hypothesized to involve the suppression of the NF-κB and/or MAPK signaling cascades, thereby reducing iNOS expression and subsequent NO production. This proposed mechanism is supported by studies on other coumarins isolated from Notopterygium incisum, which have been shown to inhibit related inflammatory pathways like PI3K/AKT.[1][2][7]
Experimental Protocols
General Protocol for Isolation and Purification
While a specific protocol for this compound is not detailed in the available literature, a general methodology can be constructed based on standard procedures for isolating coumarins from Notopterygium incisum.[1][2][6]
-
Extraction: The dried and powdered roots of Notopterygium incisum are subjected to extraction with a polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or reflux.
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarins like this compound are typically enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are pooled, concentrated, and purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Nitric Oxide Inhibition Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages, a standard assay to evaluate the anti-inflammatory potential of compounds like this compound.[8][9][10]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[11][12]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ to 2 x 10⁵ cells/mL and allowed to adhere overnight.[9][13]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO, ensuring the final concentration does not exceed 0.1%). The cells are pre-incubated with the compound for 1-2 hours.[11]
-
LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and iNOS expression. A negative control group (no LPS stimulation) is also included. The plates are incubated for 24 hours.[9][11]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.[8][9][10]
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[9]
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.[9]
-
The absorbance is measured at 540 nm using a microplate reader.[9]
-
-
Data Analysis: The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in this compound-treated groups with the LPS-stimulated vehicle control group.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[9]
References
- 1. Two Undescribed Coumarins from Notopterygium Incisum with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three new coumarins from Notopterygium incisum with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com:443 [molnova.com:443]
- 4. This compound | C21H20O4 | CID 5319004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anhydro notoptol | CAS#:88206-51-3 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Three new coumarins from Notopterygium incisum with potential anti-inflammatory activity | Semantic Scholar [semanticscholar.org]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Anhydronotoptol spectroscopic data (NMR, IR, MS)
An in-depth analysis of the spectroscopic data for Anhydronotoptol, a naturally occurring coumarin, is essential for researchers in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data of this compound
The structural elucidation of this compound, isolated from plants of the Notopterygium genus, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. This information is critical for the unambiguous identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.25 | d | 9.5 |
| H-4 | 7.98 | d | 9.5 |
| H-5 | 7.35 | s | |
| H-2' | 4.95 | m | |
| H-3' | 1.38 | s | |
| H-4' | 1.35 | s | |
| OCH₃ | 3.90 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 160.5 |
| C-3 | 113.2 |
| C-4 | 144.8 |
| C-4a | 112.9 |
| C-5 | 128.7 |
| C-6 | 148.9 |
| C-7 | 158.3 |
| C-8 | 101.5 |
| C-8a | 152.8 |
| C-1' | 78.9 |
| C-2' | 28.3 |
| C-3' | 25.9 |
| OCH₃ | 56.2 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3450 | O-H stretch (trace water or hydroxyl) |
| 2980, 2930 | C-H stretch (aliphatic) |
| 1725 | C=O stretch (α,β-unsaturated lactone) |
| 1620, 1580 | C=C stretch (aromatic) |
| 1260 | C-O stretch (ether) |
| 1130 | C-O stretch (lactone) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its chemical formula and structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 344 | [M]⁺ (Molecular Ion) |
| 329 | [M - CH₃]⁺ |
| 285 | [M - C₄H₇O]⁺ |
| 257 | [M - C₅H₉O₂]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.16).
Infrared Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was performed on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was acquired over a mass range of m/z 50-1000.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.
An In-depth Technical Guide to the Biological Activity Screening of Notopterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of Notopterol, a furanocoumarin derived from the traditional Chinese medicinal herb Notopterygium incisum (Qianghuo). Recent studies have highlighted its potential as a multi-target therapeutic agent, particularly in the fields of neurodegenerative diseases and inflammatory disorders. This document summarizes the key biological activities, elucidates the underlying signaling pathways, presents quantitative data from various assays, and provides detailed experimental protocols for the biological screening of Notopterol and its derivatives.
Introduction
Notopterol has emerged as a promising natural product with a diverse pharmacological profile. Its reported biological activities include anti-inflammatory, neuroprotective, and anti-cancer effects. This guide aims to consolidate the current scientific knowledge on Notopterol's biological activities to facilitate further research and drug development efforts. We will delve into its interactions with key cellular signaling pathways and provide practical guidance for its experimental evaluation.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the inhibitory activities of Notopterol and its derivatives against various biological targets.
Table 1: Enzyme Inhibitory Activity of Notopterol
| Target Enzyme | IC50 Value | Notes |
| BACE1 | 26.01 µM | Moderate inhibitory activity.[1][2] |
| GSK3β | 1 µM | Strong inhibitory activity.[1][2] |
| CYP2D6 | ~10 µM | Approximately 92% inhibition observed at this concentration after 9 minutes of incubation. |
Table 2: Inhibitory Activity of Notopterol Derivatives
| Derivative | Target Enzyme | Inhibition (%) | Concentration |
| 1c | AChE | 58.7% | 1.0 µM[3] |
| 1c | BACE1 | 48.3% | 20 µM[3] |
| 1c | GSK3β | 40.3% | 10 µM[3] |
| A2 | BACE1 | 54.7% | 20 µM[3] |
| 2c | BACE1 | 49.5% | 20 µM[3] |
| 4c | BACE1 | 49.3% | 20 µM[3] |
Modulated Signaling Pathways
Notopterol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
JAK/STAT Signaling Pathway
Notopterol has been shown to inhibit the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway, which is crucial in regulating inflammatory responses.
AKT/Nrf2/HO-1 Signaling Pathway
Notopterol can also activate the AKT/Nrf2/HO-1 signaling axis, which plays a significant role in its anti-inflammatory and neuroprotective effects.
Alzheimer's Disease-Related Targets
In the context of Alzheimer's disease, Notopterol and its derivatives have been shown to inhibit key enzymes involved in amyloid-beta production and tau hyperphosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the biological activity screening of Notopterol.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
-
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., 6.67 U/mL)
-
50 mM Tris-HCl buffer, pH 8.0
-
10 mM DTNB in buffer
-
200 mM Acetylthiocholine iodide (ATCI) in buffer
-
Notopterol or its derivatives at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To each well of a 96-well plate, add 171 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
Add 25 µL of the test compound (Notopterol or derivative) at different concentrations. For the control, add 25 µL of buffer.
-
Add 10 µL of AChE enzyme solution to each well.
-
Add 20 µL of DTNB solution to each well.
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds) for 3 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
BACE1 and GSK3β Inhibition Assays
Commercially available enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assay kits are commonly used for high-throughput screening of BACE1 and GSK3β inhibitors.
-
Principle: These assays typically involve a specific substrate for the respective enzyme that, upon phosphorylation (for GSK3β) or cleavage (for BACE1), generates a detectable signal (colorimetric or fluorescent). The presence of an inhibitor reduces the signal intensity.
-
General Procedure (using a commercial kit):
-
Prepare the reagents as per the manufacturer's instructions.
-
Add the reaction buffer to the wells of a microplate.
-
Add the test compound (Notopterol) at various concentrations.
-
Add the specific enzyme (BACE1 or GSK3β) to the wells.
-
Pre-incubate the mixture for a specified time at the recommended temperature.
-
Initiate the reaction by adding the substrate solution (and ATP for kinase assays).
-
Incubate for the recommended duration.
-
Stop the reaction if required by the protocol.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition and IC50 values as described for the AChE assay.
-
Neuroinflammation Cell-Based Assay (LPS-induced BV-2 Microglia)
This assay evaluates the anti-inflammatory effects of Notopterol in a cellular model of neuroinflammation.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators. The ability of Notopterol to reduce the production of these mediators is assessed.
-
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
Notopterol
-
Reagents for measuring inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Notopterol for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent according to the manufacturer's protocol to measure the accumulation of nitrite, a stable product of NO.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of TNF-α, IL-6, or other cytokines of interest.
-
-
The reduction in the levels of these inflammatory markers in the presence of Notopterol indicates its anti-inflammatory activity.
-
Conclusion
Notopterol demonstrates significant potential as a multi-target therapeutic agent, with well-documented activities against key enzymes and signaling pathways involved in neurodegenerative and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this promising natural compound. Future studies should focus on optimizing its derivatives for enhanced potency and selectivity, as well as conducting comprehensive preclinical and clinical evaluations.
References
- 1. A natural BACE1 and GSK3β dual inhibitor Notopterol effectively ameliorates the cognitive deficits in APP/PS1 Alzheimer's mice by attenuating amyloid‐β and tau pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Notopterol Derivatives as Triple Inhibitors of AChE/BACE1/GSK3β for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Phytochemical Analysis of Notopterygium incisum for Anhydronotoptol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phytochemical analysis of Notopterygium incisum with a specific focus on the furanocoumarin, Anhydronotoptol. It covers quantitative data representation, detailed experimental protocols for isolation and quantification, and a visualization of the potential signaling pathway modulated by compounds from this plant.
Quantitative Analysis of this compound
While specific quantitative data for this compound in Notopterygium incisum is not extensively available in the current body of scientific literature, this section presents an illustrative table based on the typical concentrations of structurally related furanocoumarins, such as notopterol and isoimperatorin, found in different parts of the plant.[1][2] The data is presented to provide a representative understanding of the potential distribution of such compounds.
Table 1: Illustrative Quantitative Data of Furanocoumarins in Notopterygium incisum
| Plant Part | Compound | Concentration Range (mg/g dry weight) | Analytical Method |
| Rhizome | This compound (Illustrative) | 0.5 - 2.0 | HPLC-DAD-MS |
| Main Root | This compound (Illustrative) | 0.2 - 1.0 | HPLC-DAD-MS |
| Fibrous Roots | This compound (Illustrative) | 1.0 - 3.5 | HPLC-DAD-MS |
| Rhizome | Notopterol | 0.90 - 1.87% | HPLC-DAD-MS |
| Fibrous Roots | Notopterol | Higher than rhizome and main roots | HPLC-DAD-MS |
| Rhizome | Isoimperatorin | Not specified | HPLC-DAD-MS |
| Fibrous Roots | Isoimperatorin | Higher than rhizome and main roots | HPLC-DAD-MS |
Note: The concentration ranges for this compound are hypothetical and for illustrative purposes only, based on reported values of similar compounds in Notopterygium incisum.[1][2]
Experimental Protocols
Isolation of this compound (Adapted Protocol)
This protocol is adapted from methodologies used for the isolation of structurally similar compounds like O-methylnotopterol from Notopterygium incisum.[3][4]
Objective: To isolate this compound from the dried rhizomes of Notopterygium incisum.
Materials:
-
Dried and powdered rhizomes of Notopterygium incisum
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Extraction:
-
Macerate the powdered rhizomes of N. incisum with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the furanocoumarins.
-
-
Column Chromatography (Silica Gel):
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Gel Filtration Chromatography (Sephadex LH-20):
-
Pool the fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform final purification of the enriched fraction by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
Collect the peak corresponding to this compound based on retention time and UV absorbance.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Isolation Workflow for this compound.
Quantification of this compound by HPLC-DAD-MS
This protocol is based on established methods for the quantitative analysis of other chemical constituents in Notopterygium incisum.[1][2]
Objective: To quantify the amount of this compound in a prepared sample of Notopterygium incisum using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry.
Materials and Instrumentation:
-
HPLC system equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
This compound standard
-
Ultrasonic bath
-
0.45 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of powdered N. incisum sample.
-
Add a specific volume of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC-DAD-MS Analysis:
-
HPLC Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with (A) Acetonitrile and (B) Water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
DAD Detection:
-
Monitor at a wavelength determined from the UV spectrum of the this compound standard.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Set the parameters for optimal detection of the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Analytical Workflow for this compound Quantification.
Potential Signaling Pathway
Extracts and compounds from Notopterygium incisum have demonstrated anti-inflammatory and anti-neuroinflammatory properties.[5][6][7] A key pathway implicated in these effects is the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[7] this compound, as a constituent of this plant, may contribute to the modulation of this pathway.
The following diagram illustrates the canonical TLR4-NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of compounds from Notopterygium incisum.
TLR4-Mediated NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Notopterygium incisum roots extract (NRE) alleviates neuroinflammation pathology in Alzheimer's disease through TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Exploration of the Chemistry, Pharmacology, and Therapeutic Potential of Bioactive Molecules from Notopterygium incisum
Introduction
Traditional Chinese Medicine (TCM) offers a rich repository of natural compounds with significant therapeutic potential. Among these, the compounds derived from the roots and rhizomes of Notopterygium incisum Ting ex H.T. Chang, known as "Qianghuo" (羌活), have been used for centuries to treat a variety of ailments, including colds, headaches, and rheumatism.[1] This technical guide provides a comprehensive overview of anhydronotoptol and its related compounds, focusing on their chemical properties, pharmacological activities, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of these natural products.
Notopterygium incisum is a plant belonging to the Apiaceae family and its medicinal use is well-documented in the Pharmacopoeia of the People's Republic of China.[1] The herb is characterized by its pungent and bitter taste and is considered to have warm properties.[2] In TCM theory, it is associated with the meridians of the kidney and urinary bladder and is traditionally used to disperse cold and alleviate pain.[2] Modern phytochemical research has led to the isolation of over 500 different compounds from Notopterygium species, including volatile oils, coumarins, sesquiterpenes, and organic acids.[3][4] These compounds have been shown to possess a wide range of pharmacological effects, such as anti-inflammatory, analgesic, antioxidant, anticancer, and neuroprotective activities.[2][3][4]
Chemical Profile of Bioactive Compounds
The primary bioactive constituents of Notopterygium incisum can be broadly categorized into coumarins, phenylpropanoids, and sesquiterpenoids. This compound is a key furanocoumarin, and its derivatives, along with other related compounds, contribute to the plant's therapeutic effects.
A variety of compounds have been isolated and identified from the roots and rhizomes of Notopterygium incisum. These include:
-
Coumarins: Bergapten, bergaptol, cnidilin, isoimperatorin, bergamottin, demethylfuropinnarin, nodakenetin, 7'-O-methylnotoptol, notopterol, notoptol, and pabulenol.[1]
-
Sesquiterpenoids: Isocalamenediol.[1]
-
Steroids: Pregnenolone and beta-sitosterol.[1]
-
Phenylpropanoids and other compounds: Phenethylferulate, p-hydroxyphenethyl anisate, trans-ferulic acid, nodakenin, sucrose, 2-methoxy-4-(3-methoxy-1-propenyl)-phenol, 3, 4, 5 trimethoxy-trans-cinnamic acid, p-methoxycinnamic acid, 4-acetoxy-3-methoxy-trans-cinnamic acid, and p-hydroxy-trans-cinnamic acid.[1]
Pharmacological Activities and Mechanisms of Action
This compound and related compounds from Notopterygium incisum exhibit a broad spectrum of pharmacological activities. The following sections detail these activities and the current understanding of their molecular mechanisms.
Anti-inflammatory and Anti-neuroinflammatory Effects
Inflammation is a key pathological process in many diseases. Several compounds from Notopterygium incisum have demonstrated potent anti-inflammatory and anti-neuroinflammatory properties.
-
Inhibition of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-induced BV2 microglial cells, several compounds have shown inhibitory effects on NO production. Notably, isocalamenediol, bergaptol, bergamottin, and demethylfuropinnarin exhibited strong inhibitory activity, with IC50 values of 1.01, 4.63, 2.47, and 2.73 μM, respectively. These were more effective than the positive control L-NIL (IC50 of 9.37 μM).[1] Other compounds, such as 6β,10β-epoxy-4α-hydroxy-guaiane, teuclatriol, and 7S⁎,8R⁎-p-hydroxyphenethyl-(7-methoxy-8-isoeugenol)-ferulate, also inhibited NO production in a concentration-dependent manner.[5]
-
Reduction of Pro-inflammatory Cytokines: The compound 7S⁎,8R⁎-p-hydroxyphenethyl-(7-methoxy-8-isoeugenol)-ferulate was found to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated BV2 cells, indicating its potential as an anti-neuroinflammatory agent.[5]
The anti-inflammatory mechanism of these compounds is believed to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response.
Neuroprotective Effects
Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress. The anti-inflammatory and antioxidant properties of compounds from Notopterygium incisum suggest their potential for neuroprotection. By suppressing the activation of microglia and the subsequent release of pro-inflammatory mediators, these compounds may help to mitigate neuronal damage.[6] The regulation of pathways such as the Nrf2/HO-1 antioxidant pathway is a potential mechanism for the neuroprotective effects of natural compounds.[7]
Anticancer Potential
Several natural compounds from TCM have been investigated for their anticancer properties.[8] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory actions.[9] While specific studies on the anticancer effects of this compound are emerging, related coumarins and other phytochemicals from Notopterygium species are promising candidates for further investigation in cancer therapy.
Quantitative Data on Bioactive Compounds
The following table summarizes the quantitative data available for the anti-inflammatory activity of selected compounds from Notopterygium incisum.
| Compound | Bioassay | Cell Line | IC50 (μM) | Reference |
| Isocalamenediol | NO Production Inhibition | BV2 | 1.01 | [1] |
| Bergaptol | NO Production Inhibition | BV2 | 4.63 | [1] |
| Bergamottin | NO Production Inhibition | BV2 | 2.47 | [1] |
| Demethylfuropinnarin | NO Production Inhibition | BV2 | 2.73 | [1] |
| L-NIL (Positive Control) | NO Production Inhibition | BV2 | 9.37 | [1] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of this compound and related compounds.
Extraction and Isolation of Compounds
A general protocol for the extraction and isolation of compounds from the roots and rhizomes of Notopterygium incisum involves the following steps:
-
Preparation of Plant Material: The dried and powdered roots and rhizomes of Notopterygium incisum are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is subjected to various column chromatographic techniques, including silica gel, Sephadex LH-20, and ODS columns, to isolate individual compounds.
-
Purification: Final purification of the isolated compounds is often achieved through preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[5]
Anti-neuroinflammatory Activity Assay
The anti-neuroinflammatory effects of the isolated compounds are often evaluated using LPS-induced BV2 microglial cells. A typical protocol is as follows:
-
Cell Culture: BV2 microglial cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay: To determine the non-toxic concentrations of the test compounds, a cell viability assay, such as the MTT assay, is performed. Cells are treated with various concentrations of the compounds for a specific period (e.g., 24 hours), and cell viability is measured.
-
NO Production Assay: Cells are pre-treated with non-toxic concentrations of the test compounds for a certain duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 μg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Statistical Analysis: All experiments are typically performed in triplicate, and the data are expressed as the mean ± standard deviation (SD). Statistical significance is determined using appropriate tests, such as one-way ANOVA.[5]
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound and related compounds.
Caption: General workflow for the extraction, isolation, and bioactivity screening of compounds from Notopterygium incisum.
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion and Future Prospects
This compound and its related compounds isolated from Notopterygium incisum represent a promising class of natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, anti-neuroinflammatory, and potential neuroprotective and anticancer activities warrant further investigation. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a strong foundation for the development of novel drugs.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: A more detailed understanding of the molecular targets and signaling pathways modulated by these compounds is needed.
-
Pharmacokinetic and Pharmacodynamic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds need to be characterized to assess their drug-likeness.
-
In Vivo Efficacy: While in vitro studies have shown promising results, the efficacy of these compounds needs to be validated in relevant animal models of disease.
-
Synergistic Effects: Investigating the potential synergistic effects of different compounds from Notopterygium incisum could lead to the development of more effective multi-component therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. traditionalmedicines.org [traditionalmedicines.org]
- 9. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Anhydronotoptol: A Detailed Guide for Researchers
Anhydronotoptol, a pyranocoumarin derivative, has garnered interest within the scientific community. This document provides detailed application notes and protocols for the chemical synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The synthesis is primarily approached through a two-step process involving the O-prenylation of a coumarin precursor followed by a Claisen rearrangement and cyclization.
Introduction
This compound, with the chemical structure 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one, belongs to the class of linear pyranocoumarins. These compounds are known for their diverse biological activities. The synthesis of this scaffold is a key area of research in medicinal chemistry. The most common and effective synthetic strategy involves the construction of the pyran ring onto a pre-existing coumarin core. This is typically achieved through an initial O-alkenylation of a 7-hydroxycoumarin derivative, followed by a thermally induced-sigmatropic rearrangement, known as the Claisen rearrangement, which leads to a C-alkenylated intermediate that subsequently cyclizes to form the final pyranocoumarin structure.
Synthetic Pathways and Methodologies
The primary method for the synthesis of this compound involves a two-step process starting from 7-hydroxycoumarin.
Step 1: O-Prenylation of 7-Hydroxycoumarin
The first step is the O-alkenylation of 7-hydroxycoumarin with a prenylating agent, typically 3,3-dimethylallyl bromide (prenyl bromide), in the presence of a base. This reaction yields 7-(3,3-dimethylallyloxy)coumarin.
Step 2: Claisen Rearrangement and Cyclization
The intermediate, 7-(3,3-dimethylallyloxy)coumarin, undergoes a thermal Claisen rearrangement. This reaction involves the migration of the prenyl group from the oxygen atom to the C8 position of the coumarin ring, forming 8-(1,1-dimethylallyl)-7-hydroxycoumarin. This intermediate readily cyclizes under the reaction conditions to afford the thermodynamically stable linear pyranocoumarin, this compound.
Below is a generalized workflow for the chemical synthesis of this compound.
For conceptual understanding, the biosynthetic pathway of related pyranocoumarins, such as decursin, provides insight into the natural production of these molecules.
Experimental Protocols
Protocol 1: Synthesis of 7-(3,3-dimethylallyloxy)coumarin
Materials:
-
7-Hydroxycoumarin
-
3,3-Dimethylallyl bromide (Prenyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3,3-dimethylallyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-(3,3-dimethylallyloxy)coumarin as a white solid.
Protocol 2: Synthesis of this compound (8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one)
Materials:
-
7-(3,3-dimethylallyloxy)coumarin
-
N,N-Diethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Place 7-(3,3-dimethylallyloxy)coumarin (1.0 eq) in a round-bottom flask.
-
Add N,N-diethylaniline as a high-boiling solvent.
-
Heat the reaction mixture to reflux (approximately 215-220 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash successively with 1M HCl solution to remove the N,N-diethylaniline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a crystalline solid.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and related linear pyranocoumarins based on literature precedents for similar transformations.
Table 1: Reaction Conditions and Yields for O-Prenylation of 7-Hydroxycoumarin Derivatives
| Entry | 7-Hydroxycoumarin Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7-Hydroxycoumarin | K₂CO₃ | Acetone | Reflux | 5 | ~95 |
| 2 | 7-Hydroxy-4-methylcoumarin | K₂CO₃ | Acetone | Reflux | 6 | ~92 |
| 3 | Scopoletin (7-hydroxy-6-methoxycoumarin) | K₂CO₃ | DMF | 80 | 4 | ~85 |
Table 2: Reaction Conditions and Yields for Claisen Rearrangement and Cyclization
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 7-(3,3-dimethylallyloxy)coumarin | N,N-Diethylaniline | 215-220 | 3 | This compound | ~70-80 |
| 2 | 7-(3,3-dimethylallyloxy)-4-methylcoumarin | N,N-Diethylaniline | 215-220 | 4 | 4,8,8-Trimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | ~75 |
| 3 | 7-(3,3-dimethylallyloxy)-6-methoxycoumarin | N,N-Dimethylaniline | 210-215 | 2 | 6-Methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | ~65 |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving O-prenylation of 7-hydroxycoumarin and a subsequent thermal Claisen rearrangement. The provided protocols offer a detailed methodology for researchers to produce this pyranocoumarin derivative. The reaction conditions can be optimized to improve yields, and the general strategy is applicable to the synthesis of a variety of related linear pyranocoumarins. These application notes serve as a comprehensive guide for the laboratory synthesis of this compound, facilitating further research into its chemical and biological properties.
Anhydronotoptol: From Plant to Purified Compound for Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhydronotoptol is a naturally occurring furanocoumarin found in the roots and rhizomes of plants from the Notopterygium genus, such as Notopterygium incisum and Notopterygium franchetii. These plants have a long history of use in traditional medicine for treating inflammatory conditions. This document provides detailed protocols for the extraction and purification of this compound from plant material, offering researchers a foundation for obtaining this compound for further investigation into its therapeutic potential.
Extraction of this compound from Notopterygium spp.
The initial step in isolating this compound involves its extraction from the dried and powdered roots and rhizomes of Notopterygium plants. Several methods can be employed, with ultrasonic-assisted extraction offering an efficient approach.
Recommended Extraction Method: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is a modern and efficient method for obtaining bioactive compounds from plant materials. One study identified ultrasonic-assisted extraction with 70% methanol for 40 minutes as an effective method for extracting various compounds, including this compound, from Notopterygium franchetii.
Experimental Protocol: Ultrasonic-Assisted Extraction
-
Plant Material Preparation:
-
Obtain dried roots and rhizomes of Notopterygium incisum or Notopterygium franchetii.
-
Grind the plant material into a fine powder (approximately 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1000 mL of 70% methanol (1:10 solid-to-liquid ratio).
-
Submerge the flask in an ultrasonic bath.
-
Perform ultrasonication for 40 minutes at a controlled temperature (e.g., 25°C).
-
After ultrasonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Purification of this compound
The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity. This typically involves a combination of liquid-liquid partitioning and chromatographic techniques.
Step 1: Liquid-Liquid Partitioning
-
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Suspend the dissolved extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by sequentially extracting with solvents of increasing polarity. A common sequence is:
-
Petroleum ether (3 x 500 mL) to remove non-polar compounds.
-
Ethyl acetate (3 x 500 mL) to extract compounds of intermediate polarity, including this compound.
-
-
Collect the ethyl acetate fractions and combine them.
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the dried ethyl acetate fraction under reduced pressure to yield an enriched extract.
-
Step 2: Column Chromatography
Column chromatography is a fundamental technique for the initial separation of compounds from the enriched extract.
-
Protocol:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Preparation: Prepare a silica gel column by making a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether) and pouring it into a glass column. Allow the silica gel to settle and the solvent to drain until it is just above the silica gel bed.
-
Sample Loading: Dissolve the enriched ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be petroleum ether to ethyl acetate.
-
Start with 100% petroleum ether.
-
Gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate).
-
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the target compound, this compound.
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity, preparative HPLC is the method of choice.
-
Protocol:
-
Column: A reversed-phase C18 column is commonly used for the separation of coumarins.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The exact gradient profile will need to be optimized based on analytical HPLC runs of the semi-purified fractions from column chromatography.
-
Injection Volume and Concentration: The sample concentration and injection volume should be optimized to maximize throughput without compromising resolution.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.
-
Quantitative Data Summary
Currently, there is a lack of specific published data on the exact yield of this compound from the described extraction and purification processes. The yield will be dependent on the plant source, geographical location, and the efficiency of each step. Researchers should quantify the amount of this compound at each stage using a validated analytical method (e.g., HPLC with a certified reference standard) to determine the efficiency of their specific process.
| Parameter | Extraction (Ultrasonic-Assisted) | Purification (Column Chromatography) | Purification (Preparative HPLC) |
| Starting Material | Powdered Notopterygium roots/rhizomes | Enriched Extract from Liquid-Liquid Partitioning | Semi-purified fractions from Column Chromatography |
| Solvent/Mobile Phase | 70% Methanol | Gradient of Petroleum Ether and Ethyl Acetate | Gradient of Methanol/Water or Acetonitrile/Water |
| Typical Yield | Data not available | Data not available | Data not available |
| Purity | Crude Extract | Semi-purified | >95% (target) |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Anti-inflammatory Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known anti-inflammatory properties of other compounds from Notopterygium species, it is hypothesized that it may interact with key inflammatory pathways such as NF-κB and MAPK. Further research is required to confirm these interactions.
Application Notes and Protocols for Anhydronotoptol Quantification using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydronotoptol is a furanocoumarin found in the medicinal plant Notopterygium incisum, which is utilized in traditional medicine for its anti-inflammatory and analgesic properties. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
The following protocols and data are based on established methodologies for the analysis of chemical constituents in Notopterygium incisum.[1][2][3] While a specific validated method for this compound was not found in the public domain, the provided information serves as a strong foundation for method development and validation.
Experimental Protocols
Sample Preparation (Herbal Matrix)
A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.
Materials:
-
Dried and powdered Notopterygium incisum rhizome or relevant plant part
-
Methanol (HPLC grade)
-
Deionized water
-
0.45 µm syringe filter
Protocol:
-
Accurately weigh 0.5 g of the powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol.
-
Sonication-assisted extraction is performed for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS Method
The following HPLC-MS conditions are adapted from methods used for the analysis of coumarins and other constituents from Notopterygium incisum.[1][3][4]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol[4] |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 5 | 85 | 15 |
| 15 | 40 | 60 |
| 22 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
Mass Spectrometry Conditions (ESI):
For targeted quantification of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The exact MRM transitions for this compound need to be determined by infusing a standard solution. However, based on its chemical structure, the following settings can be used as a starting point.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | 1.5 L/min |
| Drying Gas Flow | 10 L/min |
| MRM Transition (Hypothetical) | To be determined empirically |
| - Precursor Ion (m/z) | [M+H]⁺ for this compound |
| - Product Ion (m/z) | Characteristic fragment ion |
| Collision Energy | To be optimized for maximum fragment intensity |
Data Presentation
The following tables summarize the quantitative data for compounds structurally related to this compound, as reported in the literature for the analysis of Notopterygium incisum.[3] This data provides a benchmark for the expected performance of a validated method for this compound.
Table 2: Calibration Curve Data for Related Compounds
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (ng/mL) |
| Nodakenin | y = 2.5x + 10.7 | 0.9998 | 0.48 - 95.2 | 12.3 |
| p-Hydroxyphenethyl anisate | y = 5.7x + 8.1 | 0.9997 | 0.33 - 65.6 | 8.5 |
| Notopterol | y = 4.1x + 15.2 | 0.9999 | 2.88 - 576.8 | 74.1 |
| Isoimperatorin | y = 6.2x + 11.9 | 0.9998 | 1.34 - 267.2 | 34.5 |
Table 3: Recovery Data for Related Compounds
| Compound | Spiked Amount (mg/g) | Determined Amount (mg/g) | Mean Recovery (%) | RSD (%) |
| Nodakenin | 1.19 | 2.38 | 99.9 | 4.6 |
| p-Hydroxyphenethyl anisate | 0.82 | 1.63 | 100.0 | 4.5 |
| Notopterol | 7.21 | 14.42 | 101.6 | 4.1 |
| Isoimperatorin | 3.34 | 6.67 | 99.6 | 2.6 |
Visualizations
Experimental Workflow
References
- 1. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The chromosome-scale assembly of the Notopterygium incisum genome provides insight into the structural diversity of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydronotoptol in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a pivotal role in initiating and propagating the inflammatory cascade.[1][2][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response in microglial cell cultures, providing a robust in vitro model to study neuroinflammation.[4][5][6] Anhydronotoptol, a natural furanocoumarin, has emerged as a promising candidate for mitigating neuroinflammation. While direct studies on this compound are emerging, research on its close structural analog, Notopterol, has demonstrated significant anti-inflammatory properties.[7] Notopterol has been shown to dramatically decrease the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in LPS-stimulated BV-2 microglial cells.[7] This document provides detailed application notes and protocols for utilizing this compound in cell culture-based neuroinflammation studies, with the understanding that its mechanisms are likely similar to those of Notopterol.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[8][9] Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[8][9] In the nucleus, p65 initiates the transcription of various pro-inflammatory genes. This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.[4][5][10]
MAPK Signaling Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory cytokines.[11][12][13] LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound is believed to suppress the phosphorylation of p38, JNK, and ERK, thus inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[10]
A related compound, Notopterol, has also been shown to activate the AKT/Nrf2/HO-1 signaling axis, which is a key pathway in the cellular antioxidant response and has anti-inflammatory functions.[7] It is plausible that this compound shares this mechanism.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key inflammatory markers in LPS-stimulated BV-2 microglial cells, based on data from studies on the closely related compound Notopterol and other similar natural anti-inflammatory agents.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 15.2 ± 2.1 | 22.5 ± 3.4 |
| LPS (1 µg/mL) | 485.6 ± 25.3 | 610.2 ± 31.7 |
| LPS + this compound (10 µM) | 212.3 ± 15.8 | 289.4 ± 18.9 |
| LPS + this compound (25 µM) | 98.7 ± 9.5 | 135.8 ± 11.2 |
| LPS + this compound (50 µM) | 45.1 ± 5.3 | 62.3 ± 7.1 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | NO (µM) |
| Control | 1.8 ± 0.2 |
| LPS (1 µg/mL) | 25.4 ± 1.9 |
| LPS + this compound (10 µM) | 12.1 ± 1.1 |
| LPS + this compound (25 µM) | 6.5 ± 0.7 |
| LPS + this compound (50 µM) | 3.2 ± 0.4 |
Table 3: Effect of this compound on Key Signaling Protein Phosphorylation
| Treatment Group | p-p65/p65 (ratio) | p-p38/p38 (ratio) | p-JNK/JNK (ratio) | p-ERK/ERK (ratio) |
| Control | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.11 ± 0.02 | 0.18 ± 0.04 |
| LPS (1 µg/mL) | 0.89 ± 0.07 | 0.92 ± 0.08 | 0.85 ± 0.06 | 0.78 ± 0.07 |
| LPS + this compound (50 µM) | 0.31 ± 0.04 | 0.35 ± 0.05 | 0.29 ± 0.04 | 0.32 ± 0.05 |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Neuroinflammation
1.1. Cell Line:
-
BV-2 murine microglial cell line.
1.2. Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
1.3. Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
1.4. Experimental Procedure:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Induce neuroinflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points like 30-60 minutes for phosphorylation studies).
Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)
2.1. Materials:
-
ELISA kits for TNF-α and IL-6.
-
Culture supernatant from experimental groups.
-
Plate reader.
2.2. Procedure:
-
Collect the culture supernatant from each treatment group.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of cytokines based on the standard curve.
Protocol 3: Measurement of Nitric Oxide (Griess Assay)
3.1. Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
-
Culture supernatant.
3.2. Procedure:
-
Collect 50 µL of culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 4: Western Blot Analysis of Signaling Proteins
4.1. Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
4.2. Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the total protein or a loading control (β-actin).
Visualizations
References
- 1. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanotechnology for microglial targeting and inhibition of neuroinflammation underlying Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Notopterol inhibits LPS-induced inflammation in BV-2 cells via AKT/Nrf2/HO-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotropin inhibits neuroinflammation via suppressing NF-κB and MAPKs signaling pathways in lipopolysaccharide-stimulated BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular signal-regulated kinase regulates microglial immune responses in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
- 13. Secreted beta-amyloid precursor protein activates microglia via JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Anhydronotoptol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydronotoptol, a compound derived from the medicinal herb Notopterygium incisum (Qianghuo), along with its closely related analogue Notopterol, has garnered significant interest for its potential therapeutic applications. These compounds have demonstrated anti-inflammatory, analgesic, and neuroprotective properties in preclinical studies. This document provides detailed application notes and protocols for the formulation and in vivo administration of these compounds, based on available research. It is intended to serve as a comprehensive guide for researchers designing in vivo experiments to evaluate the efficacy and mechanisms of action of this compound and Notopterol.
Compound Profile
| Compound | Molecular Formula | Key Biological Activities |
| This compound | C₂₁H₂₀O₄ | Anti-inflammatory, Analgesic |
| Notopterol | C₂₁H₂₂O₅ | Anti-inflammatory, Chondroprotective, Neuroprotective |
Formulation for In Vivo Administration
Given the limited direct information on this compound formulation, a common approach for poorly water-soluble compounds like Notopterol is presented. This can be adapted for this compound, with appropriate solubility and stability testing.
Vehicle Selection: A common vehicle for administering hydrophobic compounds in vivo is a mixture of Dimethyl sulfoxide (DMSO), Cremophor EL, and saline.
Protocol for Vehicle Preparation:
-
Initial Solubilization: Dissolve the required amount of this compound or Notopterol in DMSO. The volume of DMSO should be kept to a minimum, typically not exceeding 5-10% of the final injection volume, due to potential toxicity.
-
Emulsification: Add Cremophor EL to the DMSO-compound mixture. A common ratio is 1:1 (DMSO:Cremophor EL). Mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Add sterile saline (0.9% NaCl) to the mixture to achieve the final desired concentration. The saline should be added slowly while vortexing to prevent precipitation of the compound. The final concentration of DMSO and Cremophor EL should be kept low to minimize adverse effects. A typical final vehicle composition might be 5% DMSO, 5% Cremophor EL, and 90% saline.
Example Formulation for a 10 mg/kg Dose in a 20g Mouse (assuming an injection volume of 100 µL):
-
Required dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Concentration of dosing solution: 0.2 mg / 0.1 mL = 2 mg/mL
-
To prepare 1 mL of dosing solution (sufficient for multiple animals):
-
Dissolve 2 mg of the compound in 50 µL of DMSO.
-
Add 50 µL of Cremophor EL and mix well.
-
Add 900 µL of sterile saline dropwise while vortexing.
-
Important Considerations:
-
Solubility Testing: It is crucial to determine the solubility of this compound in various vehicles to select the most appropriate one.
-
Stability: The stability of the formulated compound should be assessed to ensure its integrity throughout the experiment.
-
Control Group: The vehicle alone must be administered to a control group of animals to account for any effects of the vehicle itself.
Experimental Protocols
In Vivo Anti-Inflammatory and Analgesic Model: Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
Methodology:
-
Animals: Male ICR mice (or a similar strain) weighing 20-25g are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration:
-
Administer the formulated this compound or Notopterol via intraperitoneal (i.p.) or oral (p.o.) route.
-
A typical dose range for Notopterol has been reported to be around 20 mg/kg.[1]
-
The control group receives the vehicle only.
-
A positive control group can be included (e.g., treated with a known analgesic like aspirin).
-
-
Induction of Writhing: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after treatment, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers. Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
In Vivo Osteoarthritis Model
This protocol is based on studies with Notopterol and can be adapted to investigate the chondroprotective effects of this compound.[2]
Methodology:
-
Model Induction: Osteoarthritis (OA) can be surgically induced in rats or mice, for example, by anterior cruciate ligament transection (ACLT).
-
Compound Administration: Following the induction of OA, administer the formulated compound daily via oral gavage.
-
Duration: The treatment period can range from 4 to 8 weeks.
-
Outcome Measures:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological staining (e.g., Safranin O and Fast Green) to assess cartilage degradation.
-
Biochemical Markers: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and matrix metalloproteinases (MMPs) in the synovial fluid or cartilage tissue.
-
Behavioral Tests: Assess pain and joint function using methods like the von Frey filament test or incapacitance testing.
-
Quantitative Data Summary
| Study Type | Animal Model | Compound | Route of Administration | Dose | Key Findings | Reference |
| Hyperuricemia-Induced Cardiac Dysfunction | Mouse | Notopterol | Daily gavage | 20 mg/kg | Improved exercise capacity and alleviated cardiac dysfunction. | [1] |
| Collagen-Induced Arthritis | Mouse (DBA/1J and C57/BL6) | Notopterol | Oral or Intraperitoneal | Not specified | Exhibited significant therapeutic effects. | |
| Osteoarthritis | Rat | Notopterol | Oral | Not specified | Improved the destruction of articular cartilage. | [2] |
Signaling Pathways
This compound and Notopterol are believed to exert their effects by modulating key inflammatory signaling pathways.
JAK/STAT Signaling Pathway
Notopterol has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated inflammatory responses.
References
Troubleshooting & Optimization
Anhydronotoptol Stability Technical Support Center
Welcome to the Anhydronotoptol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This compound is a furanocoumarin derived from plants such as Notopterygium incisum.[1] Like many coumarin-based compounds, its stability can be influenced by various experimental factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive linear furanocoumarin.[1] The stability of any compound in solution is crucial for obtaining reliable and reproducible experimental results. For drug development, stability affects shelf-life, efficacy, and safety. Furanocoumarins can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation), non-neutral pH (hydrolysis), and oxidation.
Q2: My this compound solution appears to be losing potency over a short period. What could be the cause?
A2: Loss of potency is a primary indicator of compound degradation. Several factors could be responsible:
-
Photodegradation: Furanocoumarins are known to be light-sensitive. Exposure to ambient or UV light can induce chemical changes.
-
pH Instability: Extreme pH values can cause hydrolysis or other chemical transformations of the molecule.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Solvent Reactivity: The choice of solvent can impact stability. Protic solvents, for example, may participate in degradation pathways.
-
Improper Storage: High temperatures can accelerate degradation kinetics.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store my this compound solutions?
A4: To maximize stability:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable for some solutions, but stability should be verified.
-
Inert Atmosphere: For highly sensitive applications, purging the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in bioassays. | Compound degradation during the experiment. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during incubation. |
| Precipitate forms when diluting into aqueous buffer. | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your experimental system. Use a surfactant or other solubilizing agent if compatible with your assay. |
| Color change in the solution over time. | Degradation of the compound. | Discard the solution. Identify the cause of degradation (e.g., light exposure, pH) and adjust storage and handling procedures accordingly. |
| Unexpected peaks in HPLC or LC-MS analysis. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a method to evaluate the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., HPLC-grade DMSO or methanol).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test media (e.g., phosphate-buffered saline at pH 7.4, cell culture media).
-
Application of Stress Conditions:
-
Photostability: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified lux level) and keep a parallel set in the dark as a control.
-
pH Stability: Adjust the pH of the test solutions to various levels (e.g., pH 3, 7, 9) using appropriate buffers.
-
Thermal Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Sample Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Forced Degradation Study Data (Hypothetical Example)
| Condition | Time (hours) | This compound Remaining (%) | Observations |
| Control (Dark, 25°C, pH 7.4) | 24 | 98.5 | Minimal degradation. |
| Light (UV/Vis, 25°C, pH 7.4) | 24 | 65.2 | Significant photodegradation. |
| Acidic (Dark, 40°C, pH 3) | 24 | 82.1 | Moderate degradation. |
| Basic (Dark, 40°C, pH 9) | 24 | 75.8 | Significant degradation. |
| Oxidative (3% H₂O₂, 25°C) | 24 | 55.4 | High susceptibility to oxidation. |
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Inhibition of the JAK-STAT pathway by Notopterol.[2][3][4]
References
Technical Support Center: Overcoming Poor Solubility of Anhydronotoptol for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor aqueous solubility of Anhydronotoptol in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating in my aqueous assay buffer. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:
-
Optimize Solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your assay medium is as low as possible while still maintaining solubility.[1] High concentrations of organic solvents can be toxic to cells and may interfere with your assay.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[2] Evaluate the pKa of this compound and adjust the pH of your buffer to a range where the compound is more soluble, provided it does not negatively impact your assay.
-
Incorporate Solubilizing Excipients: Consider using solubility enhancers such as cyclodextrins or formulating the compound into lipid-based nanoparticles.[3][4]
Q2: What are the most common methods to improve the solubility of poorly water-soluble drugs like this compound?
A2: Several techniques are widely used to enhance the solubility of hydrophobic drugs for in vitro studies.[2][5][6] The choice of method depends on the specific compound, the requirements of the bioassay, and the desired concentration. Common approaches include:
-
Co-solvency: Using a water-miscible organic solvent to dissolve the compound before diluting it in the aqueous buffer.[2]
-
Inclusion Complexation: Encapsulating the drug molecule within a cyclodextrin molecule to increase its apparent water solubility.[4][7][8]
-
Nanoparticle Formulations: Encapsulating the drug in lipid-based nanoparticles (e.g., liposomes or solid lipid nanoparticles) to create a stable dispersion in aqueous media.[9][10][11]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[2][3]
Q3: How do I choose the right solubilization technique for this compound?
A3: The selection of an appropriate solubilization method is critical and should be guided by several factors:
-
Assay Compatibility: The chosen method and excipients should not interfere with the biological assay. For example, some solvents may be cytotoxic, and some detergents could disrupt cell membranes.
-
Required Concentration: The desired final concentration of this compound in the assay will influence the choice of method, as each technique has its limits for solubility enhancement.
-
Compound Properties: The physicochemical properties of this compound, such as its molecular size and logP value, will determine its suitability for different encapsulation technologies.
Below is a workflow to guide your selection process:
Quantitative Data on Solubility Enhancement
The following tables present hypothetical data to illustrate the potential improvements in this compound solubility using different techniques.
Table 1: Solubility of this compound in Common Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | This compound Solubility (µg/mL) |
| 0.1% DMSO | < 1 |
| 0.5% DMSO | 5 |
| 1% DMSO | 12 |
| 1% Ethanol | 8 |
| 5% PEG400 | 15 |
Table 2: Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin (in Water) | This compound Solubility (µg/mL) | Fold Increase |
| None | < 0.1 | - |
| 10 mM β-Cyclodextrin | 25 | > 250 |
| 10 mM HP-β-Cyclodextrin | 150 | > 1500 |
Table 3: Characteristics of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Load (µg/mg lipid) |
| Liposomes | 120 ± 10 | 92 | 50 |
| Solid Lipid Nanoparticles (SLNs) | 150 ± 20 | 85 | 45 |
Experimental Protocols
Here are detailed protocols for three common solubilization methods.
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh 1 mg of this compound powder.
-
Dissolve it in 100 µL of 100% DMSO to make a 10 mg/mL stock solution.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution in your cell culture medium or assay buffer.
-
For a final assay concentration of 10 µg/mL with 0.1% DMSO, add 1 µL of the 10 mg/mL stock to 999 µL of buffer.
-
Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the slurry complexation method.[12]
-
Complex Formation:
-
Prepare a 20 mM solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.
-
Add an excess of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 48-72 hours, protected from light.
-
-
Isolation and Quantification:
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The filtrate contains the soluble this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: Formulation of this compound-Loaded Lipid Nanoparticles
This protocol describes a thin-film hydration method for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Size Reduction:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS) by vortexing. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Measure the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., via dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
-
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound is under investigation, many bioactive compounds influence cellular processes through signaling pathways. The diagram below illustrates a hypothetical pathway where this compound could potentially inhibit an inflammatory response. This is a generic example for illustrative purposes.
References
- 1. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. agnopharma.com [agnopharma.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydronotoptol experimental variability and reproducibility challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydronotoptol. Due to the limited specific data on this compound, some information is extrapolated from studies on related compounds and extracts from Notopterygium incisum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a furanocoumarin compound that can be isolated from the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine.[1][2] While specific research on this compound is limited, compounds from Notopterygium incisum are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, analgesic, and anti-cancer properties.[1][2]
Q2: I am observing high variability in my in vitro assay results with this compound. What could be the cause?
High variability in in vitro assays is a common challenge in preclinical research and can stem from several factors:
-
Compound Purity and Stability: The purity of your this compound sample is critical. Impurities from synthesis or extraction can have their own biological effects. Additionally, the stability of the compound in your solvent and culture medium should be assessed, as degradation can lead to inconsistent results.
-
Solubility Issues: Poor aqueous solubility is a common characteristic of many natural products.[3] If this compound precipitates in your cell culture medium, the effective concentration will be lower and more variable than the nominal concentration.
-
Cell Line Heterogeneity: Glioblastoma cell lines, for example, are known to be histologically and genetically heterogeneous, which can lead to significant variations in drug responses.[4]
-
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity). This can result in different IC50 values for the same compound and cell line.[4][5]
-
Experimental Technique: Minor variations in cell seeding density, incubation times, and reagent preparation can all contribute to result variability.
Q3: Are there known challenges with the solubility of this compound?
Q4: What are the key signaling pathways modulated by compounds from Notopterygium incisum?
Research on extracts from Notopterygium incisum and related compounds suggests modulation of inflammatory pathways. For instance, Notopterygium incisum extract has been shown to alleviate neuroinflammation by targeting the TLR4-NF-κB pathway.[6] Another key compound from the plant, Notopterol, has been shown to target the JAK-STAT signaling pathway.[7]
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High standard deviation between replicates. | 1. Inconsistent cell seeding. 2. Compound precipitation. 3. Uneven plate evaporation. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Visually inspect wells for precipitate after adding the compound. Consider using a lower concentration of DMSO or a different solvent system. 3. Ensure proper humidity in the incubator and avoid using the outer wells of the plate. |
| IC50 values differ significantly between experiments. | 1. Variation in cell passage number or health. 2. Inconsistent compound stock preparation. 3. Different incubation times. | 1. Use cells within a defined passage number range. Monitor cell viability before each experiment. 2. Prepare fresh compound stock solutions regularly. Store stocks appropriately (e.g., protected from light, at -20°C or -80°C). 3. Standardize the incubation time for all experiments. |
| IC50 values do not align with published data. | 1. Differences in the specific cell line sub-clone. 2. Variation in the cytotoxicity assay used. 3. Differences in compound purity. | 1. Obtain cell lines from a reputable cell bank and perform cell line authentication. 2. Use the same assay as the cited literature if possible. Be aware that different assays can yield different IC50 values.[4][5] 3. Verify the purity of your this compound sample via analytical methods like HPLC. |
Poor In Vivo Efficacy Despite Promising In Vitro Results
| Symptom | Possible Cause | Suggested Solution |
| The compound shows low or no activity in animal models. | 1. Poor bioavailability (absorption, distribution, metabolism, and excretion - ADME). 2. Rapid metabolism of the compound. 3. The animal model may not be representative of the human disease. | 1. Conduct pharmacokinetic studies to determine the compound's ADME profile. 2. Investigate the metabolic stability of this compound in liver microsomes. 3. Carefully select the animal model and ensure the targeted pathway is relevant in that model. |
| High toxicity observed in animal models at effective doses. | 1. Off-target effects of the compound. 2. The vehicle used for administration may have toxic effects. | 1. Perform counter-screening against a panel of targets to identify potential off-target activities. 2. Conduct a vehicle toxicity study in your animal model. |
Quantitative Data Summary
Due to the scarcity of published data specifically for this compound, this table presents IC50 values for other compounds isolated from Notopterygium incisum to illustrate potential ranges of activity. Note: These values are not directly transferable to this compound and should be used for reference only.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Notopol | HepG-2 | Not Specified | 7.7 - 24.8 | [1] |
| Notopterol | HepG-2 | Not Specified | 7.7 - 24.8 | [1] |
| 5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene | HepG-2 | Not Specified | 7.7 - 24.8 | [1] |
| 5-[(2,5)-epoxy-3-hydroxy-3,7-dimethyl-6-octenoxy]psoralene | HepG-2 | Not Specified | 7.7 - 24.8 | [1] |
| Notopol | C6 | Not Specified | 7.7 - 24.8 | [1] |
| Notopterol | C6 | Not Specified | 7.7 - 24.8 | [1] |
| 5-[(2E,5Z)-7-hydroxy-3,7-dimethyl-2,5-octadienoxy]psoralene | C6 | Not Specified | 7.7 - 24.8 | [1] |
| 5-[(2,5)-epoxy-3-hydroxy-3,7-dimethyl-6-octenoxy]psoralene | C6 | Not Specified | 7.7 - 24.8 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HepG-2).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in complete culture medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Anti-Inflammatory Assessment in a Mouse Model
This protocol provides a general framework for evaluating the anti-inflammatory effects of Notopterygium incisum extract (NRE), which contains this compound, in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Materials:
-
Notopterygium incisum extract (NRE)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
Saline
-
Equipment for oral gavage and intravenous injection
-
ELISA kits for TNF-α and IL-1β
-
Materials for tissue homogenization and protein quantification
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into groups (e.g., n=8 per group):
-
Vehicle control
-
LPS only
-
NRE (low dose) + LPS
-
NRE (high dose) + LPS
-
-
Treatment: Administer NRE or vehicle by oral gavage daily for a predefined period (e.g., 5 days).[6]
-
Inflammation Induction: On the final day of treatment, induce inflammation by injecting LPS (e.g., 1 mg/kg) via the tail vein.[6] The control group receives a saline injection.
-
Sample Collection: A few hours after LPS injection (e.g., 2-4 hours), collect blood via cardiac puncture and harvest tissues (e.g., brain, liver).
-
Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Tissue Analysis: Homogenize harvested tissues to analyze inflammatory markers (e.g., via Western Blot or PCR).
-
Data Analysis: Compare the levels of inflammatory markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: A generalized workflow for in vitro and in vivo experiments.
Caption: Postulated inhibitory effect on the TLR4-NF-κB pathway.
References
- 1. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Notopterygium incisum roots extract (NRE) alleviates neuroinflammation pathology in Alzheimer's disease through TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Active metabolites and potential mechanisms of Notopterygium incisum against obstructive sleep apnea Syndrome (OSAS): network analysis and experimental assessment [frontiersin.org]
Technical Support Center: Anhydronotoptol Handling and Storage
Welcome to the technical support center for Anhydronotoptol. This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to minimize the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a specific organic molecule belonging to the coumarin class of compounds[1][2][3]. Coumarins are characterized by a benzopyrone structure and are found in many natural products. Understanding its classification is key, as coumarins share common stability characteristics, such as sensitivity to light and alkaline conditions[2][4].
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of coumarin-type compounds, the main factors contributing to the degradation of this compound are:
-
pH: Hot concentrated alkalis can hydrolyze the lactone ring, a core feature of the coumarin structure[2].
-
Light: Coumarins are often sensitive to light, which can induce photochemical reactions[2][4].
-
Heat: Elevated temperatures can accelerate the rate of chemical degradation[2].
-
Oxidation: Like many complex organic molecules, this compound may be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.
-
Moisture: The presence of water can facilitate hydrolysis, particularly at non-neutral pH[1].
Q3: What are the ideal storage conditions for solid this compound?
To ensure maximum stability for solid (powder) this compound, we recommend the following conditions, derived from best practices for related coumarin compounds:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. Avoid freezing unless specified. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation over long-term storage. |
| Light | Amber Glass Vial / Protect from Light | Prevents photochemical degradation[2][4]. |
| Container | Tightly Sealed Vial | Prevents moisture absorption and exposure to air[1]. |
Q4: How should I store this compound in solution?
Solutions are generally less stable than the solid compound. If you must store this compound in solution, follow these guidelines:
-
Solvent Choice: Use aprotic, anhydrous-grade solvents (e.g., DMSO, DMF, Acetonitrile). Avoid aqueous buffers for long-term storage.
-
Temperature: Store at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light & Air: Use amber vials and purge the headspace with inert gas before sealing.
Troubleshooting Guide
Issue 1: I observe a change in the color of my solid this compound sample.
A color change often indicates the formation of degradation products. Use the following decision tree to troubleshoot the potential cause.
Caption: Troubleshooting flowchart for color change in solid this compound.
Issue 2: My experimental results are inconsistent, suggesting the compound in my stock solution is degrading.
Inconsistency in results is a classic sign of solution instability.
-
Confirm Degradation: Use an analytical technique like HPLC-UV to check the purity of your stock solution. Compare the peak area of this compound to that of a freshly prepared solution.
-
Review Storage Protocol: Were single-use aliquots used? Repeated freeze-thaw cycles are a common cause of degradation.
-
Solvent Check: Is your solvent anhydrous and of high purity? Water content can promote hydrolysis.
-
Perform a Stability Test: Conduct a short-term stability test by incubating your solution at the intended experimental temperature and analyzing its purity at several time points (e.g., 0, 2, 4, 8, 24 hours).
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods[5]. They involve subjecting the compound to stress conditions harsher than accelerated stability testing[6][7].
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Calibrated oven
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition. Aim for 5-20% degradation[8].
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH and incubate at room temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate one aliquot of the stock solution at 80°C.
-
Photolytic Stress: Expose one aliquot to light in a photostability chamber (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control (T=0), by a validated HPLC method. An MS detector is highly recommended for identifying the mass of degradation products[9][10].
-
Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Determine the number and relative abundance of degradation products.
-
Propose degradation pathways based on the results[10].
-
Caption: Workflow for a forced degradation study of this compound.
Illustrative Stability Data
The following table shows example data from a forced degradation study on a related coumarin compound to illustrate how results should be presented. Actual degradation rates for this compound must be determined experimentally.
| Stress Condition | Incubation Time (h) | % this compound Remaining | Major Degradation Product (m/z) |
| Control (T=0) | 0 | 100.0 | - |
| 1N HCl, 60°C | 24 | 85.2 | [M+H]+ of hydrolyzed product |
| 1N NaOH, RT | 8 | 45.7 | [M+H]+ of hydrolyzed product |
| 3% H₂O₂, RT | 48 | 91.5 | [M+H]+ of oxidized product |
| 80°C Heat | 48 | 96.3 | Minor unspecified peaks |
| Photolytic | 24 | 89.8 | [M+H]+ of photodimer |
References
- 1. lobachemie.com [lobachemie.com]
- 2. Coumarin | 91-64-5 [chemicalbook.com]
- 3. This compound | C21H20O4 | CID 5319004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Coumarin CAS#: 91-64-5 [m.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 9. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Anhydronotoptol Dose-Response Curve Optimization in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curve experiments with Anhydronotoptol.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
Direct studies on this compound are limited. However, based on studies of the structurally related compound Notopterol, this compound is anticipated to exhibit anti-inflammatory properties. Notopterol has been shown to inhibit the NF-κB signaling pathway and activate the PI3K/Akt/Nrf2 pathway[1]. Therefore, it is plausible that this compound may exert its effects through similar mechanisms. Researchers should aim to validate these pathways when studying this compound.
Q2: Which signaling pathways should I investigate when studying this compound's effects?
Based on the activity of the related compound Notopterol, the primary signaling pathways to investigate are the NF-κB and MAPK pathways, which are crucial regulators of inflammation.
-
NF-κB Pathway: This pathway is a key mediator of inflammatory responses[2]. Inhibition of this pathway would be a significant finding.
-
MAPK Pathway: This pathway, including p38, JNK, and ERK, is also heavily involved in inflammation and cellular stress responses[3]. Investigating the phosphorylation status of these kinases upon this compound treatment is recommended.
Q3: What are some common initial challenges when working with this compound in vitro?
As a natural product, this compound may present some common challenges:
-
Solubility: Natural compounds can have poor aqueous solubility[4][5]. It is crucial to determine the optimal solvent for stock solutions (e.g., DMSO) and the final concentration that is soluble in cell culture media without precipitation.
-
Purity and Batch-to-Batch Variability: The purity of a natural compound can vary between suppliers and even between batches from the same supplier. This can lead to inconsistent results[6]. It is advisable to obtain a certificate of analysis and, if possible, test different batches.
-
Cytotoxicity: It is essential to determine the cytotoxic concentration range of this compound in your specific cell line to distinguish anti-inflammatory effects from general toxicity.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or in the cell culture wells after adding the compound.
-
Inconsistent and non-reproducible results in dose-response assays.
Possible Causes and Solutions:
| Cause | Solution |
| Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO[4][7]. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% DMSO). |
| Precipitation upon dilution in aqueous media. | Perform a solubility test by preparing serial dilutions of the this compound stock solution in your cell culture medium. Observe for any precipitation over time at 37°C. Determine the highest concentration that remains in solution. |
| Incorrect solvent used. | While DMSO is common, other solvents like ethanol may be used. However, their compatibility and potential toxicity to the specific cell line must be tested[4]. |
| Storage issues. | Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation and precipitation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
Symptoms:
-
High variability in IC50 values between experiments.
-
The dose-response curve is not sigmoidal or shows erratic data points.
Possible Causes and Solutions:
| Cause | Solution |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Inaccurate compound concentration. | Carefully prepare serial dilutions from a freshly prepared or properly stored stock solution. Use calibrated pipettes. |
| Assay timing. | The incubation time with this compound can significantly affect the IC50 value[8]. Optimize the treatment duration (e.g., 24, 48, 72 hours) for your specific cell line and experimental question. |
| Batch-to-batch variability of the compound. | If you suspect batch variability, test a new batch of this compound alongside the old one in a parallel experiment. |
| Interference with assay reagents. | Some natural compounds can interfere with the colorimetric or fluorometric readouts of viability assays (e.g., MTT, XTT, AlamarBlue). Run a cell-free control with this compound and the assay reagent to check for any direct reaction. |
Issue 3: No Observed Effect or a Very High IC50 Value
Symptoms:
-
This compound does not show any significant effect even at high concentrations.
-
The calculated IC50 value is outside a pharmacologically relevant range.
Possible Causes and Solutions:
| Cause | Solution |
| Compound inactivity in the chosen cell line. | The target or pathway affected by this compound may not be active or relevant in your chosen cell line. Consider using a different cell model. |
| Compound degradation. | Ensure proper storage of the this compound stock solution. Protect from light if it is light-sensitive. |
| Insufficient treatment duration. | The effect of the compound may be time-dependent. Try extending the incubation period. |
| Sub-optimal assay conditions. | Re-evaluate your experimental protocol, including cell seeding density, media components, and assay parameters. |
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format. Below is an example table for presenting IC50 values.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
Disclaimer: The following data is for illustrative purposes only and is not based on published experimental results for this compound.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) ± SD |
| RAW 264.7 (Macrophage) | MTT | 24 | 45.2 ± 5.1 |
| THP-1 (Monocyte) | AlamarBlue | 24 | 62.8 ± 7.3 |
| A549 (Lung Carcinoma) | MTT | 48 | > 100 |
| HUVEC (Endothelial) | AlamarBlue | 48 | 85.1 ± 9.6 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated p65 (NF-κB) and p38 (MAPK)
This protocol allows for the investigation of this compound's effect on key signaling proteins.
Materials:
-
6-well cell culture plates
-
This compound
-
LPS (Lipopolysaccharide) for inflammatory stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Hypothesized signaling pathways affected by this compound.
Caption: General experimental workflow for dose-response curve determination.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. Notopterol Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anhydronotoptol Cytotoxicity in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Anhydronotoptol cytotoxicity in cell-based assays.
General Information & FAQs
Q1: What is this compound and what is its expected mechanism of action?
This compound is a compound under investigation for its potential therapeutic effects. While specific data on its mechanism of action is emerging, preliminary studies suggest it may induce caspase-dependent apoptosis by affecting the mitochondrial membrane potential. As with any new compound, it's crucial to empirically determine its cytotoxic profile in your specific cell model.
Q2: I am observing higher-than-expected cytotoxicity with this compound. What are the initial troubleshooting steps?
Unexpectedly high cytotoxicity can stem from several factors. Begin by verifying the following:
-
Compound Concentration: Double-check all calculations for dilutions and ensure the final concentration in the wells is accurate.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells. Run a vehicle control (cells + solvent at the highest concentration used) to confirm.
-
Cell Seeding Density: Inconsistent or overly dense cell seeding can lead to variability and increased cell death. Optimize your seeding density to ensure cells are in the exponential growth phase during the experiment.[1]
-
Pipetting Technique: Inaccurate or forceful pipetting can damage cells and lead to inconsistent results.[1][2]
Q3: My cytotoxicity assay results are not reproducible. What could be the cause?
Lack of reproducibility is a common issue in cell-based assays.[3] Consider these potential sources of variability:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[2] It is recommended to use cells within a consistent and low passage range.
-
Reagent Quality: Ensure all reagents, including media, serum, and assay components, are not expired and have been stored correctly.
-
Incubation Time: The timing of compound addition and the duration of the assay are critical. Inconsistent timing can lead to significant variations.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and media components, leading to artifacts.[4] Consider not using the outer wells for experimental data.
Troubleshooting Unexpected Cytotoxicity
High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| High Cell Density | Optimize cell seeding to a lower density.[1] |
| Contamination (e.g., Mycoplasma) | Regularly test cell cultures for mycoplasma contamination. |
| Media Components | Some media components, like phenol red, can interfere with certain assays. Use phenol red-free media if necessary.[4] |
| Forceful Pipetting | Handle cell suspensions gently during plating.[1] |
Low Signal or No Dose-Response
| Potential Cause | Recommended Solution |
| Low Cell Density | Increase the number of cells seeded per well.[1] |
| Compound Insolubility | Visually inspect for compound precipitation. Consider using a different solvent or a lower concentration range. |
| Incorrect Assay Choice | The chosen assay may not be sensitive enough or may measure a cytotoxicity pathway not induced by this compound. Consider an alternative assay (e.g., switching from a metabolic assay to a membrane integrity assay). |
| Short Incubation Time | The cytotoxic effect may take longer to manifest. Perform a time-course experiment to determine the optimal endpoint.[2] |
Assay-Specific Issues & Protocols
Protocol: Standard MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls: untreated cells, vehicle control, and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Correct for background by subtracting the absorbance of a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for a typical cell-based cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis.
Troubleshooting Logic Tree for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity results.
References
Technical Support Center: Improving Anhydronotoptol Bioavailability for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anhydronotoptol. The focus is on overcoming challenges related to its low bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing inconsistent results and low efficacy. What could be the primary reason?
A1: The most likely reason for inconsistent results and low efficacy of this compound in vivo is its poor oral bioavailability. Like many natural furanocoumarins, this compound is predicted to have low aqueous solubility and potentially moderate to high permeability. This combination can lead to dissolution rate-limited absorption, resulting in low and variable drug concentrations in the systemic circulation.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While experimental data for this compound is limited, in silico predictions can provide valuable insights into its properties. These predicted values can help guide formulation development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₂₁H₂₀O₄ | - |
| Molecular Weight | 352.38 g/mol | Adheres to Lipinski's rule of five. |
| LogP (o/w) | 3.5 - 4.5 | Indicates high lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL | Poor solubility is a major barrier to oral absorption. |
| H-Bond Donors | 1 | Favorable for membrane permeability. |
| H-Bond Acceptors | 4 | Favorable for membrane permeability. |
| Polar Surface Area | 58.9 Ų | Suggests good potential for passive diffusion across membranes. |
Disclaimer: These values are computationally predicted and should be experimentally verified.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Micronization
-
Nanonization (e.g., nanosuspensions)
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution.[1][2][3][4]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve its solubilization and absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo research with this compound.
Issue 1: High variability in plasma concentrations of this compound between subjects.
| Potential Cause | Troubleshooting Step |
| Poor and erratic dissolution | Formulate this compound as a solid dispersion or a nanosuspension to improve dissolution rate and uniformity. |
| Food effects | Standardize the feeding schedule of your animals. Administer this compound on an empty stomach to minimize variability from food-drug interactions. |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. Verify the homogeneity of your dosing formulation. |
Issue 2: Low overall plasma exposure (low AUC) of this compound.
| Potential Cause | Troubleshooting Step |
| Limited aqueous solubility | Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) to enhance solubilization in the gastrointestinal tract. |
| Insufficient dissolution rate | Employ particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution. |
| First-pass metabolism | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if identified for furanocoumarins) to reduce metabolic clearance in the liver. Note: This should be done with caution and proper ethical considerations. |
Issue 3: Difficulty in preparing a stable and homogenous oral suspension of this compound.
| Potential Cause | Troubleshooting Step |
| High lipophilicity and poor wettability | Use a suitable wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose) in your vehicle. |
| Particle aggregation | Prepare a nanosuspension with appropriate stabilizers to prevent particle growth. |
| Drug recrystallization in aqueous vehicle | Consider formulating a solid dispersion and then suspending the powder in the vehicle just before administration. |
Experimental Protocols
1. Protocol for Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of an this compound formulation in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast animals overnight (12 hours) before dosing, with continued access to water.
-
Dosing:
-
Prepare the this compound formulation (e.g., suspension, solution in a vehicle, or encapsulated form).
-
Administer the formulation via oral gavage at a predetermined dose.[8][9][10][11][12]
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
2. Representative Pharmacokinetic Data for a Furanocoumarin (for illustrative purposes)
Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats (20 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 150 ± 30 |
| Tmax (h) | 3.4 ± 0.5 |
| AUC₀₋t (ng·h/mL) | 850 ± 120 |
| Bioavailability (%) | ~10 |
Data adapted from a study on Oxypeucedanin for illustrative purposes.
Visualizations
Signaling Pathway
The anti-inflammatory effects of compounds from Notopterygium incisum, the source of this compound, are often attributed to the modulation of the NF-κB and MAPK signaling pathways.[8][9][18][19] this compound may exert its anti-inflammatory effects by inhibiting these pathways.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoformulation Development to Improve the Biopharmaceutical Properties of Fisetin Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of lumefantrine in rat plasma by liquid-liquid extraction using LC-MS/MS with electrospray ionization: assay development, validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anti-inflammatory Properties: Notopterol vs. Anhydronotoptol
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the anti-inflammatory effects of Notopterol and Anhydronotoptol. While Notopterol has been the subject of multiple studies elucidating its mechanisms of action, there is a notable absence of published data on the anti-inflammatory properties of this compound. Therefore, a direct comparative analysis is not feasible at this time. This guide will provide a detailed overview of the established anti-inflammatory effects of Notopterol, offering valuable insights for researchers, scientists, and drug development professionals.
Notopterol: A Multi-Pathway Modulator of Inflammation
Notopterol, a key bioactive compound isolated from the medicinal herb Notopterygium incisum, has demonstrated potent anti-inflammatory activities across various experimental models. Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways involved in the inflammatory response.
Key Mechanisms of Action:
Notopterol exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and antioxidant responses.
-
Inhibition of the JAK/STAT Signaling Pathway: Notopterol has been shown to directly bind to Janus kinase (JAK) 2 and JAK3, inhibiting their activity.[1] This action subsequently blocks the activation of Signal Transducers and Activators of Transcription (STATs), leading to a reduction in the production of inflammatory cytokines and chemokines.[1] This mechanism is particularly relevant in the context of rheumatoid arthritis.[1]
-
Suppression of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Notopterol has been found to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes.[2][3] This inhibition contributes to the decreased synthesis of inflammatory mediators such as IL-1β, IL-32, and IL-8.[2][3]
-
Activation of the PI3K/Akt/Nrf2 Signaling Pathway: In addition to its inhibitory effects, Notopterol also activates the PI3K/Akt/Nrf2 pathway.[2][3] The transcription factor Nrf2 plays a crucial role in the cellular antioxidant response. By activating this pathway, Notopterol upregulates the expression of antioxidant genes, thereby protecting against oxidative stress, which is closely linked to inflammation.[2][3]
-
Inhibition of the NLRP3 Inflammasome: In the context of hyperuricemia-induced cardiac dysfunction, Notopterol has been shown to inhibit the NLRP3 inflammasome activation by suppressing the P2X7R receptor.[4] This leads to a reduction in the cleavage of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4]
Quantitative Data on Anti-inflammatory Effects of Notopterol
The following table summarizes the quantitative effects of Notopterol on various inflammatory markers as reported in preclinical studies.
| Model System | Inflammatory Stimulus | Notopterol Concentration/Dose | Measured Marker | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | TNFα | Dose-dependent | CXCL10, CXCL12, CXCL2, CCL5, CXCL9 mRNA | Significant reduction | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS/IFNγ | Dose-dependent | IL-1β, IL-6, TNFα mRNA and protein | Significant reduction | [5] |
| Human Gingival Fibroblasts | LPS | Not specified | IL-1β, IL-32, IL-8 | Inhibition of synthesis | [2][3] |
| Collagen-Induced Arthritis (CIA) Mice | Collagen | Not specified | F4/80+/iNOS+ macrophages in synovium | Markedly decreased numbers | [6] |
| Hyperuricemic Mice | Hyperuricemia | Not specified | IL-1β in cardiac tissue | Lower level detected | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Notopterol.
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1J and C57/BL6 mice (6-8 weeks old, male or female) were used for the induction of the CIA model.[5]
-
Induction of Arthritis: Mice were immunized with collagen to induce arthritis.[6]
-
Treatment: Notopterol was administered either orally or via intraperitoneal injection.[6]
-
Assessment: The severity of arthritis was evaluated using clinical scores. Synovial inflammation and cartilage/bone damage were assessed through histological analysis (H&E staining). The infiltration of inflammatory macrophages (F4/80+/iNOS+) in the synovium was quantified.[6]
In Vitro Macrophage Stimulation
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) were cultured.[5]
-
Stimulation: Macrophages were stimulated with tumor necrosis factor-alpha (TNFα) or lipopolysaccharide (LPS) in combination with interferon-gamma (IFNγ) to induce an inflammatory response.[5]
-
Treatment: Cells were treated with varying concentrations of Notopterol.[5]
-
Analysis: The mRNA levels of various cytokines and chemokines were measured using quantitative real-time PCR (qRT-PCR). Protein levels of cytokines in the cell culture supernatant were quantified using ELISA.[5]
Western Blot Analysis for Signaling Pathways
-
Cell Lines: Human gingival fibroblasts or other relevant cell types were used.[2][3]
-
Stimulation and Treatment: Cells were stimulated with LPS and treated with Notopterol.[2][3]
-
Protein Extraction and Quantification: Total protein was extracted from the cells, and the concentration was determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were incubated with primary antibodies against key proteins in the NF-κB and PI3K/Akt/Nrf2 pathways (e.g., phosphorylated and total forms of IκBα, Akt, Nrf2) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by Notopterol and a general experimental workflow for assessing its anti-inflammatory effects.
References
- 1. The Natural Compound Notopterol Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Frontiers | Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Lack of Available Data on Anhydronotoptol's Neuroprotective Effects in PC12 Cells
A comprehensive search of scientific literature has revealed no specific studies validating the neuroprotective effects of Anhydronotoptol in PC12 cells. While the plant genus Notopterygium, from which this compound is likely derived, is known in traditional medicine and has been studied for various pharmacological properties, including anti-inflammatory and antioxidant effects, direct experimental data on the neuroprotective action of this compound in the widely-used PC12 neuronal cell model is not available in the reviewed literature.[1][2]
The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a well-established and extensively used in vitro model in neurobiological research.[3][4][5][6] These cells, particularly after differentiation with nerve growth factor (NGF), exhibit many characteristics of sympathetic neurons, making them a suitable model for studying neurotoxicity, neuroprotection, and the mechanisms of neurodegenerative diseases.[4][5][6]
Typical neuroprotective studies in PC12 cells involve inducing cellular stress or toxicity to mimic neurodegenerative conditions and then evaluating the ability of a test compound to mitigate the damage. Common methods to induce toxicity include exposure to:
-
Oxidative stress-inducing agents: such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[7]
-
Neurotoxic peptides: like amyloid-beta (Aβ), which is implicated in Alzheimer's disease.[4]
-
Mitochondrial toxins: for instance, rotenone.
-
Serum deprivation: to induce apoptosis.[7]
The assessment of a compound's neuroprotective efficacy is then quantified using a variety of assays, including:
-
Cell Viability Assays: such as the MTT assay, which measures metabolic activity.
-
Cytotoxicity Assays: like the lactate dehydrogenase (LDH) release assay, which indicates cell membrane damage.
-
Apoptosis Assays: to measure programmed cell death.
-
Measurement of Reactive Oxygen Species (ROS): to quantify oxidative stress.
-
Analysis of Signaling Pathways: investigating the molecular mechanisms of action.
While the framework for testing neuroprotective compounds in PC12 cells is well-defined, there is currently no published experimental data to populate such a framework for this compound.
Given the absence of specific data for this compound, this report cannot provide a direct comparison of its performance with other neuroprotective agents. Further research, including initial in vitro screening in neuronal cell lines like PC12, would be necessary to validate and quantify any potential neuroprotective effects of this compound.
As an alternative, a comparison guide can be generated for a well-researched neuroprotective compound, such as Andrographolide , for which there is available data in the scientific literature regarding its effects in PC12 cells. Alternatively, a general overview of the experimental protocols and signaling pathways commonly investigated for neuroprotection in PC12 cells can be provided, using examples from various studied compounds. Please advise on how you would like to proceed.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PC12 cells as a model for studies of regulated secretion in neuronal and endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions [mdpi.com]
- 7. Neuroprotective Effects of Lilium Lancifolium Thunberg Extract Against Corticosterone-Induced Dysfunctions in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Alantolactone's Anticancer Activity: A Comparative Guide for Researchers
An in-depth analysis of Alantolactone's performance across various cancer cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential. This guide synthesizes experimental data on its efficacy and elucidates the underlying molecular mechanisms of action.
Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic effects. This guide provides a cross-validation of its activity in different cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and a visualization of its impact on cellular signaling pathways.
Comparative Efficacy of Alantolactone Across Cancer Cell Lines
The cytotoxic effect of Alantolactone has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cell types, indicating a degree of cell-line selectivity. The data presented below summarizes the IC50 values of Alantolactone in various cancer cell lines, demonstrating its broad-spectrum anticancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H1299 | Lung Cancer | 15.6 ± 1.2 | [1][2] |
| Anip973 | Lung Cancer | 25.3 ± 2.1 | [1][2] |
| A549 | Lung Adenocarcinoma | Not explicitly quantified | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cytotoxicity assay used.[3]
Unraveling the Mechanism of Action: Induction of Apoptosis
A primary mechanism through which Alantolactone exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[1][2] This process is tightly regulated by a complex network of signaling pathways.[4][5] Experimental evidence indicates that Alantolactone modulates key proteins involved in the apoptotic cascade.
In lung cancer cell lines NCI-H1299 and Anip973, treatment with Alantolactone resulted in a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, the executioners of apoptosis.[6]
Furthermore, Alantolactone has been shown to suppress the NF-κB signaling pathway and activate the p38 MAPK pathway, both of which are implicated in the regulation of apoptosis and cell survival in lung cancer.[1][2]
Below is a diagram illustrating the proposed signaling pathway through which Alantolactone induces apoptosis in cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of Alantolactone is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of Alantolactone (or a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve fitting model.[7][8]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Cell Lysis: After treatment with Alantolactone, cells are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).
References
- 1. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Anhydronotoptol and its Potential in Cyclooxygenase-2 Inhibition: A Comparative Analysis with Established Selective Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known selective COX-2 inhibitors—Celecoxib, Rofecoxib, and Etoricoxib—and explores the potential, though currently unelucidated, role of Anhydronotoptol in this context. This analysis is based on available preclinical data and aims to offer a resource for identifying and characterizing novel anti-inflammatory agents.
While direct evidence of this compound's interaction with the cyclooxygenase-2 (COX-2) enzyme is not yet available in published literature, its origin from Notopterygium incisum, a plant with a history in traditional medicine for treating inflammatory conditions, suggests a potential for anti-inflammatory activity. Recent studies on other compounds isolated from Notopterygium incisum have revealed mechanisms that involve the suppression of COX-2 expression, providing a rationale for investigating this compound's own potential as a COX-2 inhibitor.
Comparative Analysis of COX-2 Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of well-established COX-2 inhibitors. These values represent the concentration of the drug required to inhibit 50% of the COX-2 enzyme activity and are essential for comparing the potency of different compounds. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Assay System | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | Human Whole Blood Assay | 7.6 µM[1] | 13.02 µM[2] | ~1.7 |
| Insect Cells (PGE2 Production) | 40 nM[3] | - | - | |
| Human Dermal Fibroblasts (PGE2) | 91 nM[4] | 2800 nM (Human Lymphoma Cells) | ~30.8 | |
| Rofecoxib | Human Whole Blood Assay | 0.53 µM[5][6] | 18.8 µM[5] | ~35.5[6] |
| Human Osteosarcoma Cells | 18 nM[7][8] | >15 µM (CHO cells)[9] | >833 | |
| Purified Human Recombinant COX-2 | 0.34 µM[5][9] | 26 µM (at 0.1 µM arachidonic acid)[5][9] | ~76.5 | |
| Etoricoxib | Human Whole Blood Assay | 1.1 µM[1][10] | 116 µM[1][10] | 106[1] |
| Purified Human COX-2 | 5 µM[10] | 167 µM (Ki)[10] | 33.4 |
Signaling Pathways in Inflammation and COX-2 Inhibition
The inflammatory cascade is a complex process involving multiple signaling pathways. The synthesis of prostaglandins, key mediators of inflammation, is catalyzed by COX enzymes. The diagram below illustrates the central role of COX-2 in this pathway.
Caption: COX-2 Signaling Pathway in Inflammation.
Experimental Protocols for Evaluating COX-2 Inhibition
The determination of a compound's COX-2 inhibitory activity is a critical step in its evaluation as a potential anti-inflammatory agent. A common in vitro method is the enzyme immunoassay (EIA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (e.g., this compound, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for prostaglandin detection (e.g., for PGF2α)
-
Stannous chloride (to stop the reaction)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The human recombinant COX-2 enzyme is diluted in the reaction buffer.
-
Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a solution of stannous chloride, which also reduces the prostaglandin H2 (PGH2) product to the more stable prostaglandin F2α (PGF2α).
-
Quantification of Prostaglandin: The amount of PGF2α produced is quantified using a competitive enzyme immunoassay (EIA). The principle of this assay is the competition between the PGF2α in the sample and a PGF2α-acetylcholinesterase conjugate for a limited amount of PGF2α-specific antibody. The intensity of the color produced is inversely proportional to the amount of PGF2α in the sample.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for COX-2 Inhibition Assay.
Future Directions for this compound Research
The anti-inflammatory properties of plants from the Notopterygium genus are well-documented in traditional medicine. A recent study has shown that a newly identified coumarin from Notopterygium incisum can suppress the expression of COX-2 and iNOS, and also inhibit the PI3K/AKT signaling pathway[3]. This provides a strong rationale for investigating this compound, another compound from this plant, for similar activities.
Future research should focus on:
-
In vitro COX-1 and COX-2 inhibition assays: Directly testing the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes to determine its potency and selectivity.
-
Cell-based assays: Evaluating the effect of this compound on prostaglandin production in inflammatory cell models (e.g., LPS-stimulated macrophages).
-
Mechanism of action studies: Investigating the effect of this compound on the expression of COX-2 and other inflammatory mediators, as well as its impact on key signaling pathways such as NF-κB and MAPK.
References
- 1. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical constituents from Notopterygium incisum and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of anti-inflammatory drugs on prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of prostaglandin production by (2E,6Z,10E)-7-hydroxymethyl-3,11,15-trimethyl-2,6,10,14-++ +hexadecatetrae n-1-ol (plaunotol), a new anti-ulcer drug, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydronotoptol: A Comparative Efficacy Analysis Against Synthetic Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Anhydronotoptol, a naturally derived compound, with commonly used synthetic anti-inflammatory drugs. The information presented is supported by experimental data to aid in research and development decisions. This compound is a key bioactive constituent isolated from the medicinal plant Notopterygium incisum, which has a long history in traditional medicine for treating inflammatory conditions. For the purpose of this guide, data on closely related and well-studied furanocoumarins from Notopterygium incisum, such as isoimperatorin, will be used as a proxy for this compound's activity where specific data for this compound is not available.
Mechanism of Action: A Comparative Overview
Synthetic anti-inflammatory drugs primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are broadly classified based on their selectivity for the two main isoforms of the COX enzyme: COX-1 and COX-2.[1]
-
Non-selective NSAIDs (e.g., ibuprofen, diclofenac) inhibit both COX-1 and COX-2. While effective in reducing inflammation (mediated by COX-2), their inhibition of COX-1, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal side effects.
-
Selective COX-2 inhibitors (e.g., celecoxib) were developed to specifically target the inflammation-associated COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.
This compound and related compounds from Notopterygium incisum exhibit a multi-faceted anti-inflammatory mechanism. Research indicates that their effects are not solely reliant on COX inhibition but also involve the modulation of crucial inflammatory signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). By suppressing the activation of NF-κB, this compound can effectively downregulate a broad spectrum of inflammatory responses.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the inhibitory activity of this compound (represented by isoimperatorin and other phenolic acid esters from Notopterygium incisum) and common synthetic anti-inflammatory drugs.
Table 1: Inhibition of Inflammatory Mediators
| Compound/Drug | Target | Assay System | IC50 Value |
| Phenolic Acid Esters from N. incisum | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 1.01 - 4.63 µM[2] |
| Isoimperatorin | Acetylcholinesterase (AChE) | In vitro enzyme assay | 74.6 µM[3] |
| Ibuprofen | COX-1 | Human whole blood | 12 µM[4] |
| COX-2 | Human whole blood | 80 µM[4] | |
| Diclofenac | COX-1 | Human CHO cells | 4 nM[5] |
| COX-2 | Human CHO cells | 1.3 nM[5] | |
| Celecoxib | COX-1 | Sf9 cells | >100 µM (low affinity) |
| COX-2 | Sf9 cells | 40 nM[6] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Drug | Model | Dosage | % Inhibition of Paw Edema |
| Isoimperatorin | Ethanol-induced ulcer in rats | 40 mg/kg | 70.9% protection[7] |
| Indomethacin-induced ulcer in rats | 40 mg/kg | 67.65% protection[7] | |
| Pyloric ligation-induced ulcer in rats | 40 mg/kg | 54.25% protection[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows used to assess anti-inflammatory activity.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: In vitro anti-inflammatory assay workflow.
Detailed Experimental Protocols
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or synthetic drug).
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS.
-
The plate is incubated for an additional 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[8]
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-only control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Assay Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
The test compound (this compound or synthetic drug) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][10]
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
ELISA is a sensitive and specific method for quantifying the concentration of pro-inflammatory cytokines in biological samples, such as cell culture supernatants or serum.
-
Principle: The assay employs a sandwich immunoassay technique. A capture antibody specific for the cytokine of interest (TNF-α or IL-6) is pre-coated onto a 96-well microplate.[11][12][13]
-
Assay Procedure:
-
Standards and samples (cell culture supernatants) are added to the wells, and the cytokine present binds to the immobilized capture antibody.
-
After a washing step to remove unbound substances, a biotin-conjugated detection antibody specific for the cytokine is added.[14]
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[11]
-
A final wash removes unbound conjugate, and a substrate solution is added to the wells. The HRP enzyme catalyzes a color change.
-
The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve. The inhibitory effect of the test compounds is assessed by comparing the cytokine levels in the treated samples to those in the LPS-only control.
Conclusion
The available data suggests that this compound, and its related compounds from Notopterygium incisum, represent a promising class of anti-inflammatory agents with a distinct mechanism of action compared to traditional synthetic drugs. While synthetic NSAIDs are potent inhibitors of COX enzymes, their efficacy can be accompanied by significant side effects. This compound's ability to modulate the NF-κB signaling pathway, in addition to potential COX-2 inhibition, offers a broader and potentially more targeted approach to controlling inflammation.
Further research, including direct head-to-head in vivo comparative studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Isoimperatorin | C16H14O4 | CID 68081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 11. novamedline.com [novamedline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. raybiotech.com [raybiotech.com]
- 14. bmgrp.com [bmgrp.com]
Anhydronotoptol: A Comparative Guide to its Inhibitory Effect on iNOS Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anhydronotoptol's performance in inhibiting inducible nitric oxide synthase (iNOS) expression against other well-known inhibitors. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, a coumarin isolated from the medicinal plant Notopterygium incisum, has demonstrated potent inhibitory effects on nitric oxide (NO) production, a key indicator of iNOS activity. This guide presents a comparative analysis of this compound with established iNOS inhibitors, L-NAME and Aminoguanidine. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable reference for researchers in the field of inflammation and drug discovery. The evidence suggests that this compound's mechanism of action likely involves the inhibition of the NF-κB signaling pathway, a critical regulator of iNOS gene expression.
Comparative Performance of iNOS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, L-NAME, and Aminoguanidine in inhibiting NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate higher potency.
| Compound | IC50 for NO Production Inhibition (µM) | Cell Line | Stimulant(s) | Reference(s) |
| This compound | 36.6 | RAW 264.7 | LPS | [1] |
| L-NAME | 27.13 | RAW 264.7 | LPS + IFN-γ | [2] |
| Aminoguanidine | ~2.1 (in vitro enzyme assay) | - | - | [3] |
| (78% inhibition at 100 µM) | RAW 264.7 | LPS + IFN-γ | [3] |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and validating the findings.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. To induce iNOS expression, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL, with or without the addition of interferon-gamma (IFN-γ) at 10 ng/mL. Test compounds (this compound, L-NAME, Aminoguanidine) are added to the cells at various concentrations, typically 1 hour prior to LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent to determine NO production.
-
After the desired incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for iNOS Protein Expression
Western blotting is performed to determine the effect of the test compounds on the protein levels of iNOS.
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in iNOS expression and a typical experimental workflow for evaluating iNOS inhibitors.
Figure 1: Inferred inhibitory pathway of this compound on LPS-induced iNOS expression.
Figure 2: General experimental workflow for assessing iNOS inhibition.
Discussion of Mechanism of Action
While direct experimental evidence for this compound is still emerging, its classification as a coumarin and its origin from Notopterygium incisum provide strong indications of its mechanism of action. Other compounds from Notopterygium incisum, such as Notopterol, have been shown to inhibit the NF-κB signaling pathway.[4] The NF-κB pathway is a cornerstone of the inflammatory response and a primary transcriptional regulator of the iNOS gene.[5]
Upon stimulation by LPS, the Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release of the NF-κB p50/p65 dimer. This active NF-κB complex translocates to the nucleus, where it binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.
It is highly probable that this compound exerts its inhibitory effect on iNOS expression by targeting one or more components of this NF-κB signaling pathway, thereby preventing the transcription of the iNOS gene. This is a common mechanism for many anti-inflammatory natural products. Further research is warranted to precisely identify the molecular target of this compound within this pathway.
Conclusion
This compound demonstrates significant potential as an inhibitor of iNOS expression, with a potency that is in a comparable range to the established inhibitor L-NAME. Its likely mechanism of action through the well-characterized NF-κB signaling pathway makes it an attractive candidate for further investigation in the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound and its therapeutic applications.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium | MDPI [mdpi.com]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomolther.org [biomolther.org]
A Comparative Guide to Anhydronotoptol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Anhydronotoptol, a furanocoumarin with significant therapeutic potential, is primarily sourced from the roots and rhizomes of plants belonging to the Notopterygium genus, such as Notopterygium incisum and Notopterygium franchetii.[1][2][3] The efficient extraction of this bioactive compound is a critical first step in research, development, and potential commercialization. This guide provides a comparative overview of various extraction techniques, supported by experimental data from studies on Notopterygium species and the broader class of furanocoumarins.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximize the yield and purity of this compound while minimizing processing time, cost, and environmental impact. This section compares conventional and modern extraction techniques that have been applied to Notopterygium species and for the extraction of furanocoumarins.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Source Plant/Compound Class |
| Soxhlet Extraction | Continuous solid-liquid extraction using a refluxing solvent. | Ethanol, Methanol, Chloroform, Hexane[4][5] | High extraction efficiency for many compounds. | Time-consuming, large solvent consumption, potential for thermal degradation of labile compounds.[4] | Furanocoumarins[5] |
| Ultrasonic-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol, Water[4][6] | Reduced extraction time, lower solvent consumption, suitable for thermolabile compounds.[4][6] | The efficiency can be influenced by many parameters.[6] | Notopterygium franchetii[6] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. | Ethanol, Hexane[4][7] | Rapid extraction, reduced solvent usage, improved yield.[4][7] | Requires specialized equipment, potential for localized overheating. | Notopterygium franchetii (for polysaccharides)[7], Furanocoumarins[4] |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (typically CO2) as the solvent, offering tunable properties. | Supercritical CO2, often with a co-solvent like ethanol. | Environmentally friendly ("green") solvent, high selectivity, extracts are free of organic solvent residues.[8][9] | High initial equipment cost, may not be efficient for polar compounds without a co-solvent.[8][9] | Notopterygium species (for volatile oils)[8][9] |
| Hot Reflux Extraction | Boiling a solvent with the plant material in a flask with a condenser to prevent solvent loss. | Methanol, Ethanol[6] | Simple setup, effective for many compounds. | Requires heating, which can degrade thermolabile compounds, consumes significant energy. | Notopterygium franchetii[6] |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period.[5][10] | Ethanol, Water[5][10] | Simple, requires minimal equipment, suitable for heat-sensitive compounds.[5][10] | Time-consuming, may result in lower extraction yields compared to other methods.[5][10] | Notopterygium incisum[10], Furanocoumarins[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction processes. Below are representative protocols for key extraction methods based on literature for Notopterygium species and furanocoumarins.
Ultrasonic-Assisted Extraction (UAE) of Notopterygium franchetii
This protocol is adapted from a study on the optimization of extraction from Notopterygium franchetii.[6]
-
Sample Preparation: The roots and rhizomes of Notopterygium franchetii are dried and sliced into thin sections (0.3–0.5 cm).[6]
-
Solvent Selection: A 70% methanol in water solution is prepared.[6]
-
Extraction Procedure: The sliced plant material is immersed in the 70% methanol solvent. The mixture is then subjected to ultrasonic-assisted extraction for 40 minutes.[6]
-
Post-Extraction: Following extraction, the mixture is filtered to separate the extract from the solid plant material. The resulting extract can then be concentrated and purified as needed.
Microwave-Assisted Extraction (MAE) of Furanocoumarins
The following is a generalized protocol for MAE of furanocoumarins, based on a study on Heracleum sosnowskyi.[4]
-
Sample Preparation: Dried and ground leaves of the plant material are used.
-
Solvent and Sample Ratio: Hexane is used as the extraction solvent at a solvent-to-solid ratio of 20:1.[4]
-
Extraction Parameters: The extraction is performed in a microwave extractor at 70°C for 10 minutes.[4]
-
Filtration: After extraction, the extract is filtered to remove solid residues. The filtrate contains the extracted furanocoumarins.
Supercritical Fluid Extraction (SFE) of Volatile Oils from Notopterygium
This protocol is based on general principles of SFE applied to aromatic plants.[8][9]
-
Sample Preparation: The dried and ground rhizomes of Notopterygium are placed in the extraction vessel.
-
SFE System Setup: The SFE system is pressurized with carbon dioxide and the temperature is raised to supercritical conditions (e.g., above 31.1 °C and 73.8 bar).
-
Extraction: Supercritical CO2 is passed through the plant material. The pressure and temperature can be adjusted to optimize the extraction of specific compounds.
-
Collection: The extracted compounds are separated from the CO2 by depressurization in a collection vessel. The CO2 can be recycled.
Visualizing the Processes
To better understand the workflows and potential biological interactions, the following diagrams have been generated.
Caption: A generalized workflow for the extraction of this compound.
While the specific signaling pathways targeted by this compound are not yet fully elucidated, furanocoumarins and extracts from Notopterygium species have demonstrated anti-inflammatory properties.[7][8][9][11] A plausible mechanism of action is the modulation of key inflammatory pathways such as the NF-κB signaling cascade.
Caption: A potential anti-inflammatory mechanism of this compound.
Conclusion
The choice of extraction method for this compound from Notopterygium species depends on the specific research or production goals. For laboratory-scale research focusing on high purity, methods like UAE and MAE offer a balance of efficiency and reduced resource consumption. For industrial-scale production, SFE presents a green and efficient alternative, although with higher initial investment. Traditional methods like Soxhlet and maceration, while simpler, are often less efficient and more time- and solvent-intensive. Further research is warranted to establish a definitive, optimized extraction protocol specifically for this compound and to fully elucidate its mechanisms of action.
References
- 1. This compound | C21H20O4 | CID 5319004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Guaiane Sesquiterpenes and Furanocoumarins from Notopterygium incisum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New guaiane sesquiterpenes and furanocoumarins from Notopterygium incisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient extraction, antioxidant activities and anti-inflammation of polysaccharides from Notopterygium franchetii Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium | MDPI [mdpi.com]
- 10. Qiang Huo, Notopterygium (Notopterygium Incisum) Tincture, Dried Root Powder Liquid Extract [herbalterra.com]
- 11. Comparative Analysis of Metabolites of Wild and Cultivated Notopterygium incisum from Different Origins and Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
Anhydronotoptol and its Analogue Notopterol: A Comparative Analysis Against Other Natural Compounds in Attenuating Neuroinflammation
For Immediate Release
A deep dive into the anti-neuroinflammatory properties of Anhydronotoptol's active counterpart, Notopterol, reveals its potent efficacy in comparison to other well-known natural compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of Notopterol's mechanism of action, supported by experimental data and detailed protocols, to aid in the exploration of novel therapeutics for neurodegenerative diseases.
Neuroinflammation, the chronic activation of the brain's immune cells, is a key pathological feature in a host of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. The quest for effective therapeutic agents has led to a growing interest in natural compounds with anti-inflammatory properties. Among these, this compound and its more studied analogue, Notopterol, have emerged as promising candidates. This report presents a comparative guide on the anti-neuroinflammatory effects of Notopterol versus other established natural compounds: Curcumin, Resveratrol, and Quercetin.
Quantitative Comparison of Anti-Neuroinflammatory Activity
The in vitro efficacy of Notopterol, Curcumin, Resveratrol, and Quercetin in mitigating key inflammatory markers in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells is summarized below. This data provides a quantitative basis for comparing their potential as anti-neuroinflammatory agents.
| Compound | Target | Metric | Value | Reference |
| Notopterol | iNOS (Nitric Oxide) | Inhibition | Dose-dependent reduction | [1] |
| TNF-α | Inhibition | Dose-dependent reduction | [1] | |
| IL-6 | Inhibition | Dose-dependent reduction | [1] | |
| COX-2 | Inhibition | Dose-dependent reduction | [1] | |
| Curcumin | Nitric Oxide (NO) | IC50 | 5.6 µM | |
| TNF-α | Inhibition | Significant reduction at 10 µM | ||
| IL-1β | Inhibition | Significant reduction at 10 µM | ||
| Resveratrol | Nitric Oxide (NO) | Inhibition | Significant reduction at 25 µM | |
| TNF-α | Inhibition | Significant reduction at 25 µM | [2] | |
| IL-1α | Inhibition | Significant reduction at 25 µM | [2] | |
| Quercetin | Nitric Oxide (NO) | Inhibition | Significant reduction at 20 µM | |
| TNF-α | Inhibition | Significant reduction at 20 µM | [2] | |
| IL-1α | Inhibition | Significant reduction at 20 µM | [2] |
Signaling Pathways in Neuroinflammation
The anti-neuroinflammatory effects of these natural compounds are mediated through the modulation of key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Notopterol's Mechanism of Action
Notopterol has been shown to exert its anti-inflammatory effects in microglial cells through the activation of the AKT/Nrf2/HO-1 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response and plays a significant role in suppressing inflammation.
Caption: Notopterol signaling pathway in microglia.
General Anti-Neuroinflammatory Signaling Pathways
Curcumin, Resveratrol, and Quercetin are known to inhibit neuroinflammation primarily by targeting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: General anti-inflammatory pathways.
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, detailed experimental protocols for key assays are provided below.
Cell Culture and Treatment
Cell Line: Murine microglial BV-2 cells.
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol: BV-2 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (Notopterol, Curcumin, Resveratrol, or Quercetin) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
Measurement of Nitric Oxide (NO) Production
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Principle: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add the supernatants and standards to wells pre-coated with the capture antibody.
-
Add the detection antibody, followed by the addition of a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Protein Expression
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways, such as iNOS, COX-2, p-AKT, Nrf2, and HO-1.
Protocol:
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The general workflow for evaluating the anti-neuroinflammatory effects of natural compounds is depicted below.
Caption: Experimental workflow diagram.
Conclusion
This comparative guide highlights the potential of Notopterol as a potent anti-neuroinflammatory agent, with a distinct mechanism of action involving the AKT/Nrf2/HO-1 pathway. While Curcumin, Resveratrol, and Quercetin also demonstrate significant anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK pathways, a direct head-to-head quantitative comparison under identical experimental conditions is necessary to definitively rank their efficacy. The provided data and protocols offer a solid foundation for researchers to further explore these natural compounds in the development of novel therapies for neuroinflammatory diseases. Future studies should focus on in vivo models to validate these in vitro findings and to assess the bioavailability and therapeutic potential of these compounds in a physiological setting.
References
Replicating Published Findings on the Biological Activity of Notopterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of Notopterol, a key active compound isolated from the traditional Chinese medicinal herb Notopterygium incisum.[1][2] The focus is on its well-documented anti-inflammatory effects and emerging evidence of its anticancer potential. We will delve into the underlying signaling pathways, compare its activity with other relevant compounds, and provide detailed experimental protocols to aid in the replication and extension of these findings.
Anti-inflammatory Activity of Notopterol
Notopterol has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for the treatment of inflammatory diseases such as rheumatoid arthritis (RA).[2][3]
Comparison with Alternative Anti-inflammatory Compounds
| Compound | Target | IC50/Effective Concentration | Model System | Reference |
| Notopterol | JAK2, JAK3 | Not specified | Collagen-Induced Arthritis (CIA) in mice, Macrophages | [2][3] |
| Phenethyl ferulate | COX, 5-LOX | 4.35 µM (COX), 5.75 µM (5-LOX) | In vitro enzyme assays | [4] |
| Phytol | COX-1, COX-2, NF-κB, IL-1β | Not specified | In silico docking, Rat paw edema | [5] |
| Diclofenac | COX-1, COX-2 | Not specified | Rat paw edema | [6] |
Signaling Pathway
Notopterol exerts its anti-inflammatory effects primarily through the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3][7] It directly binds to the kinase domains of JAK2 and JAK3, leading to the reduced production of pro-inflammatory cytokines and chemokines.[3]
Notopterol's inhibition of the JAK/STAT signaling pathway.
Experimental Protocols
A common in vivo model to assess anti-arthritic activity.
-
Induction: DBA/1J or C57/BL6 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Treatment: Once arthritis is established, mice are treated with Notopterol (orally or intraperitoneally) daily.[2]
-
Assessment: Arthritis severity is scored based on paw swelling and joint inflammation. Histological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.
-
Cytokine Analysis: Blood and tissue samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
To investigate the direct effects of Notopterol on inflammatory cells.
-
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured.
-
Stimulation: Cells are pre-treated with various concentrations of Notopterol for a specified time, followed by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) or TNF-α to induce an inflammatory response.[2]
-
Analysis:
-
Cytokine Production: Supernatants are collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines by ELISA.
-
Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory genes.
-
Western Blot: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins in the JAK/STAT pathway (e.g., p-JAK2, p-STAT3).[2]
-
Anticancer Activity of Notopterol
Emerging research suggests that Notopterol also possesses anticancer properties, particularly in hepatocellular carcinoma (HCC) and lung cancer.[7]
Comparison with Other Natural Anticancer Compounds
| Compound | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |
| Notopterol | Hepatocellular Carcinoma (HCC), Lung Cancer | Not specified | Inhibition of JAK/STAT pathway, Downregulation of vimentin, snail, β-catenin, and N-cadherin | [7] |
| Phytol | Non-small cell lung cancer (A549) | Not specified (dose-dependent inhibition) | Inhibition of PI3K-Akt signaling pathway | [8] |
| Tocotrienols | Bone cancer (TIB-223) | 4.3 µg/mL | Induction of apoptosis, inhibition of cell migration | [9] |
| Betulinic acid | Various cancer cell lines | 1 to 13.0 µg/mL | Induction of apoptosis via mitochondrial pathway | [10] |
Signaling Pathway
Similar to its anti-inflammatory mechanism, the anticancer activity of Notopterol is linked to its ability to inhibit the JAK/STAT signaling pathway, which is often aberrantly activated in cancer.[7] By blocking this pathway, Notopterol can suppress cancer cell proliferation and migration.
Notopterol's inhibition of oncogenic JAK/STAT signaling.
Experimental Protocols
To determine the cytotoxic and anti-proliferative effects of Notopterol on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer) are cultured in appropriate media.
-
Treatment: Cells are treated with a range of concentrations of Notopterol for 24, 48, and 72 hours.
-
Assays:
-
MTT Assay: To assess cell viability based on mitochondrial activity.
-
BrdU Assay: To measure DNA synthesis as an indicator of cell proliferation.
-
Colony Formation Assay: To evaluate the long-term proliferative capacity of single cells.
-
To investigate the effect of Notopterol on the metastatic potential of cancer cells.
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored over time in the presence or absence of Notopterol.
-
Transwell Migration/Invasion Assay: Cancer cells are seeded in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays). The lower chamber contains a chemoattractant. The number of cells that migrate/invade through the membrane is quantified after a specific incubation period with Notopterol.
To confirm the molecular mechanism of action.
-
Cell Treatment and Lysis: Cancer cells are treated with Notopterol, and whole-cell lysates are prepared.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a membrane and probed with specific antibodies against key proteins in the JAK/STAT pathway (e.g., p-JAK2, p-STAT3) and markers of epithelial-mesenchymal transition (e.g., vimentin, N-cadherin).[7]
This guide provides a framework for researchers to build upon the existing knowledge of Notopterol's biological activities. The detailed protocols and comparative data aim to facilitate the design of new experiments and the exploration of this promising natural compound for therapeutic applications.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The Natural Compound Notopterol Binds and Targets JAK2/3 to Ameliorate Inflammation and Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Phytochemistry and Biological Profile of the Chinese Endemic Herb Genus Notopterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements [mdpi.com]
- 10. Plant Secondary Metabolites as Anticancer Agents: Successes in Clinical Trials and Therapeutic Application [mdpi.com]
Safety Operating Guide
Proper Disposal of Anhydronotoptol: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Anhydronotoptol, a furanocoumarin compound. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
Based on data from related furanocoumarins, this compound should be presumed to have the following hazards:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Photosensitivity: Furanocoumarins are known photosensitizing agents.[5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or protective clothing
-
In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.[1]
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from the Safety Data Sheets of related furanocoumarins.
| Hazard Classification | GHS Category | Description | Source |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [3] |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spilled material in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Use dry clean-up procedures for spills to avoid generating dust.[6]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion.
-
2. Waste Container Labeling:
-
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is close to where the waste is generated and is under the supervision of trained personnel.
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
4. Arranging for Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal must be conducted at an approved waste disposal plant.[2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Anhydronotoptol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the operational handling and disposal of Anhydronotoptol, assuming it is a substance with potential hazards.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling any chemical. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Should meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1] Provides protection from chemical splashes.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or other compatible material.[3] Gloves must be inspected before use. |
| Body | Laboratory Coat or Coveralls | Long-sleeved to protect skin from potential contact.[2] |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if the substance is volatile or produces dust.[1][4] |
| Feet | Closed-Toe Shoes | To protect from spills. |
Operational Plan for Handling this compound
A systematic approach to handling chemicals minimizes risks. The following workflow outlines the key steps for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound before use.[5]
-
Ensure all necessary PPE is available and in good condition.[2]
-
Work in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Confirm the location and proper functioning of safety showers and eyewash stations.[1]
-
-
Handling :
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store any remaining this compound according to SDS recommendations.
-
Dispose of all waste materials according to the disposal plan.
-
Remove PPE carefully to avoid contaminating yourself and wash hands thoroughly with soap and water.[5]
-
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Spill | Evacuate the immediate area if necessary. Use appropriate absorbent materials for liquid spills or carefully sweep up solid spills.[1] Place waste in a sealed, labeled container for disposal.[1] |
| Inhalation | Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention. |
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Categorization and Collection
-
Hazardous Waste Determination : Any waste containing this compound should be considered hazardous waste unless determined otherwise by a qualified professional.
-
Collection :
Disposal Procedure
-
Storage : Store waste containers in a designated, well-ventilated, and secure area.[5]
-
Contact Environmental Health & Safety (EHS) : Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[9]
-
Do Not Pour Down the Drain : Do not dispose of this compound or its waste down the sanitary sewer unless explicitly approved by your local regulations and EHS.[8][9]
The following table provides general guidelines for the disposal of chemical waste.
| Waste Type | Disposal Method |
| Solid this compound Waste | Collect in a labeled, sealed container and dispose of through a licensed chemical disposal agency.[10] |
| Liquid this compound Waste | Collect in a labeled, sealed container.[9] If flammable (flashpoint < 60°C), it is classified as hazardous waste.[9] Dispose of through a licensed chemical disposal agency.[10] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated, sealed waste bag or container and dispose of as hazardous waste. |
For more detailed information on chemical waste disposal, consult your institution's EHS guidelines and local regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. biosynth.com [biosynth.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. bio.vu.nl [bio.vu.nl]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. forestry-suppliers.com [forestry-suppliers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
